Arachidonic Acid Oxylipin LC-MS Mixture
Description
Significance of Arachidonic Acid-Derived Lipid Mediators in Research
Arachidonic acid-derived lipid mediators, which include the well-known eicosanoids (prostaglandins, thromboxanes, leukotrienes) and other oxidized fatty acids, are of profound interest in biomedical research due to their potent biological activities. nih.govwikipedia.org They are implicated in a wide spectrum of human health and disease, functioning as critical signaling molecules in processes such as inflammation, allergy, fever, pain perception, blood pressure control, and cell growth. wikipedia.org The study of these mediators provides valuable insights into the underlying mechanisms of various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. nih.govmdpi.comuniversiteitleiden.nl
Research into arachidonic acid metabolism has illuminated the intricate balance between pro-inflammatory and pro-resolving lipid mediators, which is crucial for maintaining cellular homeostasis. nih.govresearchgate.net For instance, while some arachidonic acid metabolites are potent inflammatory agents, others, like the lipoxins, are involved in the active resolution of inflammation. wikipedia.orgresearchgate.net This dual role makes the arachidonic acid cascade a compelling target for therapeutic intervention. The ability to profile the complex mixture of these oxylipins can offer biomarkers for disease diagnosis and prognosis, as well as a means to understand the efficacy of therapeutic agents. universiteitleiden.nl
Overview of Oxylipin Diversity and Biosynthetic Origins from Polyunsaturated Fatty Acids
Oxylipins are a broad class of oxygenated metabolites derived from polyunsaturated fatty acids (PUFAs). nih.govgsartor.org While arachidonic acid is a major precursor, other PUFAs such as linoleic acid (LA), alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) also serve as substrates for oxylipin biosynthesis. nih.govnih.gov The diversity of oxylipins arises from the variety of precursor PUFAs and the different enzymatic pathways that can act upon them.
The biosynthesis of arachidonic acid-derived oxylipins is primarily initiated by three major enzymatic pathways:
Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is the precursor for various prostaglandins (B1171923) (e.g., PGE2, PGD2, PGF2α) and thromboxanes (e.g., TXA2, TXB2). nih.govyoutube.com
Lipoxygenase (LOX) Pathway: Different lipoxygenase enzymes (5-LOX, 12-LOX, 15-LOX) introduce oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These are then converted into a variety of bioactive molecules, including hydroxyeicosatetraenoic acids (HETEs), leukotrienes (e.g., LTB4, LTC4), and lipoxins. nih.govwikipedia.orgacs.org
Cytochrome P450 (CYP) Epoxygenase and Hydroxylase Pathway: CYP enzymes metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs) and additional HETEs (e.g., 20-HETE). nih.govnih.gov
In addition to these enzymatic routes, non-enzymatic oxidation of arachidonic acid through free radical-catalyzed mechanisms can also generate a variety of oxylipins. tandfonline.com This multitude of pathways results in a vast and complex array of structurally similar but functionally distinct oxylipins.
Role of Liquid Chromatography-Mass Spectrometry in Oxylipin Research
The analysis of oxylipins in biological samples presents a significant analytical challenge due to their low concentrations, structural similarity (including isomers), and short half-lives. mdpi.comnih.gov Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the comprehensive and quantitative analysis of oxylipins. nih.govmdpi.comacs.org
LC-MS offers several advantages over older techniques like immunoassays and gas chromatography-mass spectrometry (GC-MS). nih.govchromatographyonline.com Unlike immunoassays, which are typically limited to a single or a few compounds and can suffer from cross-reactivity, LC-MS can simultaneously identify and quantify a broad spectrum of oxylipins in a single analytical run. nih.gov Compared to GC-MS, LC-MS does not require derivatization of the analytes, which simplifies sample preparation and reduces the risk of analyte degradation. mdpi.comchromatographyonline.com
The high sensitivity and selectivity of modern LC-MS/MS instruments, often operating in modes like multiple reaction monitoring (MRM), allow for the detection of low-abundance oxylipins in complex biological matrices such as plasma, tissues, and cell culture media. nih.govwaters.com The combination of chromatographic separation based on polarity and mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns enables the differentiation of isomeric and isobaric oxylipins. acs.org This powerful analytical capability is indispensable for elucidating the complex roles of arachidonic acid-derived oxylipins in health and disease. nih.govmdpi.com
Data Tables
Table 1: Major Classes of Arachidonic Acid-Derived Oxylipins and their Biosynthetic Pathways
| Oxylipin Class | Precursor | Key Biosynthetic Pathway | Examples |
| Prostaglandins | Arachidonic Acid | Cyclooxygenase (COX) | PGE₂, PGD₂, PGF₂α |
| Thromboxanes | Arachidonic Acid | Cyclooxygenase (COX) | TXA₂, TXB₂ |
| Leukotrienes | Arachidonic Acid | Lipoxygenase (LOX) | LTB₄, LTC₄, LTD₄, LTE₄ |
| Hydroxyeicosatetraenoic Acids (HETEs) | Arachidonic Acid | Lipoxygenase (LOX), Cytochrome P450 (CYP) | 5-HETE, 12-HETE, 15-HETE, 20-HETE |
| Epoxyeicosatrienoic Acids (EETs) | Arachidonic Acid | Cytochrome P450 (CYP) | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET |
| Lipoxins | Arachidonic Acid | Lipoxygenase (LOX) | LXA₄, LXB₄ |
| Eoxins | Arachidonic Acid | Lipoxygenase (LOX) | EXA₄, EXC₄, EXD₄, EXE₄ |
Properties
Origin of Product |
United States |
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Arachidonic Acid Oxylipin Biosynthesis and Enzymatic Pathways
Phospholipase A2 (PLA2)-Mediated Arachidonic Acid Release
The journey of arachidonic acid from a structural component of the cell membrane to a precursor for signaling molecules begins with its liberation by the enzyme Phospholipase A2 (PLA2). researchgate.netwikipedia.org PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, a position frequently occupied by arachidonic acid. oup.comtaylorandfrancis.com This enzymatic action releases arachidonic acid and a lysophospholipid. researchgate.net The activation of PLA2 is a critical regulatory step and can be triggered by various stimuli, leading to an increase in intracellular calcium levels and phosphorylation events that promote the enzyme's translocation to the membrane and subsequent activity. oup.com The cytosolic PLA2 (cPLA2) is particularly specific for arachidonic acid at the sn-2 position. oup.com The release of arachidonic acid is a rate-limiting step for the subsequent synthesis of oxylipins. physiology.org
Cyclooxygenase (COX) Pathway
Once released, arachidonic acid can be metabolized by the cyclooxygenase (COX) pathway, leading to the formation of prostanoids, a group of lipids that includes prostaglandins (B1171923) and thromboxanes. cvphysiology.comnih.gov This pathway is a central target for nonsteroidal anti-inflammatory drugs (NSAIDs). cvphysiology.com
The COX enzyme exists in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions. researchgate.netnih.gov In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors. physiology.orgnih.gov Consequently, COX-2 is primarily associated with the increased production of prostanoids at sites of inflammation. nih.gov Both isoforms catalyze the same initial reactions but differ in their regulation and tissue distribution. physiology.org
Both COX-1 and COX-2 possess two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity. nih.govresearchgate.net The cyclooxygenase activity converts arachidonic acid into an unstable intermediate, prostaglandin (B15479496) G2 (PGG2). nih.govresearchgate.net Subsequently, the peroxidase activity reduces PGG2 to another unstable intermediate, prostaglandin H2 (PGH2). nih.govresearchgate.net This dual enzymatic function is collectively known as prostaglandin endoperoxide synthase activity. oup.comjax.org PGH2 serves as the common precursor for all prostanoids. nih.govresearchgate.net
Following the formation of PGH2, a series of cell-specific isomerases and synthases act to convert it into various bioactive prostanoids. researchgate.netresearchgate.net The specific prostanoid profile produced by a particular cell type is determined by its unique expression of these downstream enzymes. nih.gov For instance:
Prostaglandin D synthase (PGDS) converts PGH2 to Prostaglandin D2 (PGD2). nih.gov
Prostaglandin E synthase (PGES) converts PGH2 to Prostaglandin E2 (PGE2). nih.gov
Prostaglandin F synthase (PGFS) can produce Prostaglandin F2α (PGF2α) from PGH2. nih.gov
Prostacyclin synthase (PGIS) metabolizes PGH2 into Prostacyclin (PGI2). nih.gov
Thromboxane (B8750289) synthase (TXAS) converts PGH2 into Thromboxane A2 (TXA2). nih.gov
Lipoxygenase (LOX) Pathway
In addition to the COX pathway, arachidonic acid can be metabolized by the lipoxygenase (LOX) pathway, which leads to the synthesis of leukotrienes and other related compounds. nih.govmdpi.com LOX enzymes are dioxygenases that introduce molecular oxygen into polyunsaturated fatty acids. nih.gov
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes. nih.govnih.gov It catalyzes the initial two steps in this pathway. nih.gov First, 5-LOX converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.gov Then, in a subsequent step, 5-LOX catalyzes the conversion of 5-HPETE into the unstable epoxide, leukotriene A4 (LTA4). nih.govresearchgate.net LTA4 is a pivotal intermediate that can be further metabolized by other enzymes. youtube.com For example, LTA4 hydrolase converts LTA4 into leukotriene B4 (LTB4), while LTC4 synthase conjugates LTA4 with glutathione (B108866) to form leukotriene C4 (LTC4). nih.gov
12-Lipoxygenase (12-LOX) and Hydroxyeicosatetraenoic Acid (HETE) Formation
The 12-lipoxygenase (12-LOX) enzyme is a key player in the generation of hydroxyeicosatetraenoic acids (HETEs). In humans, the platelet-type 12-LOX, encoded by the ALOX12 gene, metabolizes arachidonic acid almost exclusively to 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE). wikipedia.org This unstable intermediate is then rapidly reduced by glutathione peroxidase to the more stable 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). tandfonline.com While 12-LOX is predominantly found in platelets and skin, another enzyme, 15-lipoxygenase-1 (15-LOX-1), can also produce 12(S)-HpETE as a minor product. wikipedia.org
The biological activities of 12-HETE are extensive and contribute to various cellular processes. tandfonline.com It is recognized as a pro-inflammatory lipid mediator implicated in conditions such as diabetes and its associated vascular complications. tandfonline.com The impact of the 12-LOX pathway is largely attributed to the production of 12-HETE, which is involved in a wide array of biological processes, including thrombogenesis and atherosclerosis. tandfonline.com
There are different isoforms of 12-LOX, and their product specificity can vary between species, which is an important consideration when translating research findings from animal models to humans. mdpi.comnih.gov For instance, the mouse 12-LOX enzyme primarily produces 12-HETE. mdpi.com In contrast, the murine Alox15 gene product, often referred to as 12/15-LOX, generates both 12-HETE and 15-HETE. mdpi.com
| Enzyme | Primary Substrate | Primary Product | Key Functions of Product |
|---|---|---|---|
| 12-Lipoxygenase (12-LOX) | Arachidonic Acid | 12(S)-HETE | Pro-inflammatory signaling, platelet aggregation, vascular cell migration |
15-Lipoxygenase (15-LOX) and Lipoxin Biosynthesis
The 15-lipoxygenase (15-LOX) pathway is crucial for the production of another class of oxylipins, the lipoxins. Lipoxins are considered specialized pro-resolving mediators that play a role in the resolution of inflammation. nih.gov The biosynthesis of lipoxins often involves a transcellular process where intermediates are passed from one cell type to another.
There are two primary isoforms of 15-LOX in humans: 15-LOX-1 and 15-LOX-2. nih.govacs.org Human reticulocyte 15-lipoxygenase-1 (h15-LOX-1) is found in reticulocytes and macrophages, while human epithelial 15-lipoxygenase-2 (h15-LOX-2) is expressed in macrophages, neutrophils, and epithelial tissues. nih.govacs.org
One of the key routes for lipoxin synthesis begins with the action of 15-LOX on arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15S-HpETE). youtube.com This intermediate can then be converted by 5-lipoxygenase (5-LOX) in leukocytes to generate lipoxin A4 (LXA4) and lipoxin B4 (LXB4). youtube.comresearchgate.net Alternatively, arachidonic acid can first be converted by 5-LOX to 5(S)-hydroperoxyeicosatetraenoic acid (5S-HpETE), which is then acted upon by 15-LOX to produce 5S,15S-dihydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid (5S,15S-diHETE), a precursor to lipoxins. nih.gov Research has indicated that h15-LOX-2 may have a more significant role in lipoxin biosynthesis than previously understood, as it efficiently produces 5S,15S-diHETE from 5S-HETE. nih.govacs.org
| Enzyme | Key Intermediate | Final Products | Biological Role of Products |
|---|---|---|---|
| 15-Lipoxygenase (in concert with 5-LOX) | 15S-HpETE, 5S,15S-diHETE | Lipoxin A4, Lipoxin B4 | Anti-inflammatory, pro-resolving |
Enzymatic Cascades for Specialized Pro-resolving Mediators (SPMs)
Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that actively orchestrate the resolution of inflammation. wikipedia.org This class includes lipoxins, resolvins, protectins, and maresins. Their biosynthesis is a complex process involving the coordinated action of various lipoxygenase and cyclooxygenase enzymes on polyunsaturated fatty acids (PUFAs), including arachidonic acid. wikipedia.orgnih.gov
The generation of SPMs is a tightly regulated process that occurs during the resolution phase of inflammation. nih.gov The enzymatic pathways leading to their formation are stereoselective and highly coordinated. nih.gov For instance, the biosynthesis of resolvins from the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) involves enzymes such as 15-LOX and 5-LOX. mdpi.com
While lipoxins are derived from the omega-6 fatty acid arachidonic acid, other SPMs originate from omega-3 fatty acids. mdpi.com The production of these molecules signifies a switch in the lipid mediator profile from pro-inflammatory to pro-resolving, which is essential for tissue homeostasis and the prevention of chronic inflammation. nih.gov
Cytochrome P450 (CYP450) Pathway
The cytochrome P450 (CYP450) monooxygenases represent a third major pathway for arachidonic acid metabolism, leading to the formation of epoxyeicosatrienoic acids (EETs) and additional HETEs. nih.govuni-wuppertal.de This pathway is significant in various tissues and contributes to the regulation of vascular tone and inflammation. mdpi.com
Epoxygenases and Epoxyeicosatrienoic Acids (EETs)
CYP450 epoxygenases catalyze the epoxidation of arachidonic acid at each of its four double bonds, resulting in the formation of four regioisomers of epoxyeicosatrienoic acid: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mdpi.comnih.govnih.gov These EETs function as autocrine and paracrine mediators with a range of biological effects. nih.govnih.gov
EETs are known to possess anti-inflammatory properties and can induce vascular relaxation. nih.govnih.gov They are considered to be protective mediators in the cardiovascular system. mdpi.com The biological activity of EETs is, however, transient as they are rapidly metabolized. mdpi.com
Hydroxylases and Hydroxyeicosatetraenoic Acids (e.g., 20-HETE)
In addition to epoxygenation, CYP450 enzymes, specifically those with ω-hydroxylase activity, can hydroxylate arachidonic acid. mdpi.comnih.gov The primary products of this reaction are 19-hydroxyeicosatetraenoic acid (19-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE). nih.govwikipedia.org
In humans, the CYP4A and CYP4F subfamilies are the main enzymes responsible for the production of 20-HETE. nih.govnih.govwikipedia.org 20-HETE is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and renal function. nih.govwikipedia.org Its production and activity are implicated in various cardiovascular diseases. nih.gov
| CYP450 Enzyme Class | Substrate | Primary Products | Key Functions of Products |
|---|---|---|---|
| Epoxygenases | Arachidonic Acid | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | Vasodilation, anti-inflammatory |
| Hydroxylases (ω-hydroxylases) | Arachidonic Acid | 20-HETE, 19-HETE | Vasoconstriction, regulation of renal function |
Soluble Epoxide Hydrolase (sEH) and Diol Formation
The biological actions of EETs are terminated by their conversion to dihydroxyeicosatrienoic acids (DHETs). mdpi.comnih.govnih.gov This hydration reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH). nih.govnih.gov The conversion of EETs to DHETs generally results in a significant reduction or loss of biological activity. mdpi.com
The sEH enzyme possesses a C-terminal hydrolase domain that is responsible for the conversion of epoxides to their corresponding diols. nih.govfrontiersin.org By metabolizing EETs, sEH plays a critical role in regulating the levels and actions of these important signaling molecules. nih.gov Inhibition of sEH has been explored as a therapeutic strategy to enhance the beneficial effects of EETs by prolonging their bioavailability. nih.govnih.gov
Non-Enzymatic Oxidation Pathways
Beyond the well-defined enzymatic pathways, arachidonic acid (AA) is highly susceptible to non-enzymatic oxidation, primarily driven by free radical-mediated processes. nih.gov This autoxidation leads to a diverse and complex array of oxidized lipid species, collectively known as oxylipins. caymanchem.comnih.gov Unlike the highly specific products of enzyme catalysis, non-enzymatic reactions generate a multitude of structurally similar isomers, including regioisomers and stereoisomers. caymanchem.comnih.gov These reactions are particularly significant in conditions of oxidative stress, where the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) overwhelms the body's antioxidant defenses. nih.govallergolyon.fr The resulting mixture of non-enzymatic oxylipins, which includes isoprostanes and various hydroperoxides, serves as a crucial set of biomarkers for assessing oxidative damage in vivo. nih.govnih.govclevelandheartlab.com The analysis of this complex mixture necessitates powerful analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) being the primary method for their separation and quantification due to the low concentrations and structural similarities of the analytes. nih.govuni-wuppertal.de
Free Radical-Mediated Autoxidation
Free radical-mediated autoxidation of arachidonic acid is a non-enzymatic process initiated by the attack of reactive species, such as ROS and RNS. nih.govallergolyon.fr This process is a key feature of lipid peroxidation and a major contributor to cellular damage under conditions of oxidative stress. nih.govresearchgate.net The four cis-double bonds in the arachidonic acid backbone make it particularly vulnerable to free radical attack. nih.gov
The mechanism begins with the abstraction of a bis-allylic hydrogen atom from one of the carbons positioned between the double bonds (C-7, C-10, or C-13), forming an arachidonyl radical. portlandpress.com This is followed by the rapid reaction with molecular oxygen to form a peroxyl radical. portlandpress.comnih.gov This radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a racemic mixture of arachidonic acid hydroperoxides (HpETEs). caymanchem.com These HpETEs can be subsequently reduced to their corresponding hydroxy derivatives (HETEs). caymanchem.com Because the initial oxygen insertion can occur at different positions, a variety of HpETE and HETE regioisomers and stereoisomers are formed. caymanchem.com In addition to these products, free radical oxidation generates other reactive carbonyl compounds that can cause damage to various biomolecules. nih.govtandfonline.com
The table below summarizes the key components of this pathway.
| Initiator/Component | Description | Resulting Products |
| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen, such as hydroxyl radicals, that can initiate lipid peroxidation. allergolyon.fr | Hydroperoxyeicosatetraenoic acids (HpETEs), Hydroxyeicosatetraenoic acids (HETEs), Isoprostanes. caymanchem.com |
| Reactive Nitrogen Species (RNS) | Reactive molecules derived from nitric oxide, such as peroxynitrite and nitrogen dioxide, that can also initiate or modulate lipid peroxidation. allergolyon.frnih.gov | Nitroeicosatetraenoic acids, α,β-nitrohydroxyeicosatrienoic acids, trans-arachidonic acids. nih.gov |
| Arachidonyl Radical | The initial radical formed after the abstraction of a hydrogen atom from the arachidonic acid backbone. portlandpress.com | Peroxyl Radicals. nih.gov |
| Peroxyl Radical | Formed after the addition of molecular oxygen to the arachidonyl radical; propagates the chain reaction. nih.gov | Racemic mixtures of HpETEs. caymanchem.com |
Isoprostane Generation
Isoprostanes are a unique series of prostaglandin-like compounds formed in vivo primarily from the free-radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. researchgate.netnih.gov The discovery of these molecules provided a significant advancement in the study of oxidative stress, and one class in particular, the F2-isoprostanes, has become a widely accepted "gold standard" for assessing oxidative injury in both clinical and research settings. nih.govclevelandheartlab.com
The formation of isoprostanes occurs while arachidonic acid is still esterified to membrane phospholipids (B1166683). nih.govnih.gov The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a peroxyl radical. This radical then undergoes a 5-exo cyclization, followed by the addition of a second oxygen molecule to create unstable bicycloendoperoxide intermediates, which are analogous to the PGG2 formed by COX enzymes. nih.govnih.gov These intermediates are then reduced to form stable F2-isoprostanes. nih.gov
This mechanism results in the formation of four distinct regioisomers of F2-isoprostanes, depending on the initial site of radical attack. portlandpress.comnih.gov Furthermore, each regioisomer consists of 8 racemic diastereomers, leading to a total of 64 possible F2-isoprostane compounds. nih.gov A key structural difference between isoprostanes and COX-derived prostaglandins is that isoprostanes predominantly have their side chains oriented cis to the prostane ring, whereas prostaglandins have exclusively trans side chains. nih.gov Once formed in the phospholipid membrane, isoprostanes can be cleaved and released as free acids by phospholipases, allowing them to circulate in plasma and be excreted in urine. nih.govnih.gov
The complexity of the isoprostane mixture generated through non-enzymatic oxidation underscores the necessity of sophisticated analytical methods like LC-MS/MS for their accurate measurement. researchgate.net Research studies have utilized these methods to quantify specific isoprostanes as biomarkers for various conditions associated with oxidative stress. nih.gov
| Class of Isoprostane | Description | Precursor |
| F2-Isoprostanes | The most studied class, containing an F-type prostane ring. Widely used as reliable biomarkers of in vivo oxidative stress. nih.govnih.gov | Arachidonic Acid |
| E2/D2-Isoprostanes | Isoprostanes containing E- or D-type prostane rings. Also used as biomarkers of oxidative stress under certain conditions. nih.gov | Arachidonic Acid |
| A2/J2-Isoprostanes | Formed from the dehydration of E2/D2-isoprostanes. nih.gov | Arachidonic Acid |
| Isothromboxanes | Thromboxane-like molecules also generated via the non-enzymatic peroxidation of arachidonic acid. nih.gov | Arachidonic Acid |
| Neuroprostanes | Isoprostane-like compounds formed from the peroxidation of docosahexaenoic acid (DHA), typically in the central nervous system. researchgate.net | Docosahexaenoic Acid (DHA) |
| Phytoprostanes | Isoprostane-like compounds formed from the peroxidation of α-linolenic acid (ALA) in plants. researchgate.net | α-Linolenic Acid (ALA) |
The following table presents representative data on the levels of specific free radical-mediated arachidonic acid oxidation products measured in plasma, illustrating their association with coronary artery disease (CAD), as determined by high-performance liquid chromatography (HPLC) with on-line tandem mass spectrometry.
| Analyte | Status | Concentration (μmol/mol arachidonate) | p-value |
| F2-Isoprostanes | CAD | 9.4 ± 5 | < 0.001 |
| No CAD | 6.2 ± 3 | ||
| 9-HETE | CAD | 8.7 ± 4 | 0.011 |
| No CAD | 6.8 ± 4 |
Data adapted from a study on the association of arachidonic acid oxidation products with angiographic evidence of coronary artery disease. nih.gov
Classification and Structural Elucidation of Arachidonic Acid Oxylipins
Prostanoids: Prostaglandins (B1171923), Thromboxanes, and Prostacyclins
Prostanoids are a major class of oxylipins synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. gerli.com The COX enzymes (COX-1 and COX-2) catalyze the addition of two oxygen molecules to arachidonic acid to form an unstable intermediate, prostaglandin (B15479496) G2 (PGG2), which is then rapidly converted to prostaglandin H2 (PGH2). wikipedia.orgwikipedia.org PGH2 serves as the common precursor for the synthesis of prostaglandins, thromboxanes, and prostacyclins through the action of specific terminal synthases. gerli.comwikipedia.org
Prostaglandins (PGs) are characterized by a five-carbon (cyclopentane) ring structure. youtube.com They are named with the letters A through H, depending on the substituents on this ring, and a numerical subscript (e.g., 1, 2, or 3) that indicates the number of double bonds in the aliphatic side chains. youtube.com For arachidonic acid-derived prostaglandins, this subscript is '2'. wikipedia.org Key examples include PGD2 and PGE2. gerli.com
Thromboxanes (TXs) possess a six-membered ring containing one oxygen atom (an oxane ring). wikipedia.orgwikipedia.org Thromboxane (B8750289) A2 (TXA2) is a primary and highly reactive thromboxane derived from PGH2. gerli.com
Prostacyclins (PGIs) , such as PGI2, feature a distinctive bicyclic ether structure where the cyclopentane (B165970) ring is fused to a second, oxygen-containing ring. wikipedia.orgwikipedia.org
| Prostanoid Class | Key Examples (from AA) | Core Structural Feature | Precursor |
|---|---|---|---|
| Prostaglandins | PGD₂, PGE₂, PGF₂α | Unsaturated 5-carbon ring wikipedia.orgwikipedia.org | PGH₂ |
| Thromboxanes | TXA₂, TXB₂ | 6-member ring with one oxygen (oxane) wikipedia.org | PGH₂ |
| Prostacyclins | PGI₂ | Bicyclic ether structure wikipedia.org | PGH₂ |
Leukotrienes and Lipoxins
Leukotrienes and lipoxins are formed from arachidonic acid through the action of lipoxygenase (LOX) enzymes. nih.govyoutube.com These pathways are distinct from the COX pathway and result in linear, non-cyclized eicosanoids.
Leukotrienes (LTs) are primarily synthesized in leukocytes via the 5-lipoxygenase (5-LOX) enzyme. youtube.comwikipedia.org 5-LOX converts arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4). wikipedia.orgnih.gov LTA4 is a critical branch point and is further metabolized into two sub-families:
Leukotriene B4 (LTB4): Formed by the enzymatic hydrolysis of LTA4. nih.gov
Cysteinyl Leukotrienes (CysLTs): Formed by the conjugation of LTA4 with the tripeptide glutathione (B108866) to yield LTC4. Subsequent metabolic steps remove amino acids to form LTD4 and LTE4. nih.govwikipedia.org The presence of the cysteine amino acid is their defining structural feature. wikipedia.org
Lipoxins (LXs) are "interaction products" that require the sequential action of at least two different lipoxygenases, such as 15-LOX followed by 5-LOX, to be formed from arachidonic acid. nih.govnih.gov Unlike the pro-inflammatory leukotrienes, lipoxins (e.g., LXA4 and LXB4) are generally considered to be anti-inflammatory mediators. youtube.comnih.gov
| Oxylipin Class | Key Examples (from AA) | Key Enzymatic Pathway | Defining Structural Feature |
|---|---|---|---|
| Leukotrienes (dihydroxy) | LTB₄ | 5-Lipoxygenase nih.gov | Dihydroxy acid derivative |
| Leukotrienes (cysteinyl) | LTC₄, LTD₄, LTE₄ | 5-Lipoxygenase, LTC₄ synthase nih.govwikipedia.org | Contains a cysteine-peptide side chain wikipedia.org |
| Lipoxins | LXA₄, LXB₄ | Dual lipoxygenation (e.g., 15-LOX and 5-LOX) nih.gov | Trihydroxytetraene structure |
Hydroxyeicosatetraenoic Acids (HETEs) and Hydroperoxyeicosatetraenoic Acids (HPETEs)
Hydroxyeicosatetraenoic acids (HETEs) and their precursors, hydroperoxyeicosatetraenoic acids (HPETEs), are monohydroxylated derivatives of arachidonic acid. nih.gov HPETEs are the initial, unstable products of the lipoxygenase and cyclooxygenase pathways, which are rapidly reduced to the more stable HETE molecules by cellular peroxidases. wikipedia.orgnih.gov Cytochrome P450 enzymes can also directly generate HETEs. mdpi.comnih.gov
Their classification is based on the position of the hydroxyl (-OH) or hydroperoxy (-OOH) group on the 20-carbon chain. wikipedia.org For example, 5-HETE, 12-HETE, and 15-HETE are common metabolites formed by 5-LOX, 12-LOX, and 15-LOX, respectively. nih.govnih.gov
| Compound Type | Example | Common Enzymatic Origin | Description |
|---|---|---|---|
| HPETE | 15(S)-HPETE | 15-Lipoxygenase nih.gov | Initial hydroperoxy product, precursor to HETE nih.gov |
| HETE | 5(S)-HETE | 5-Lipoxygenase wikipedia.org | Stable hydroxy product formed from HPETE or directly by CYP450 nih.gov |
| 12(S)-HETE | 12-Lipoxygenase taylorandfrancis.com | ||
| 15(S)-HETE | 15-Lipoxygenase nih.gov |
Epoxyeicosatrienoic Acids (EETs) and Dihydroxyeicosatrienoic Acids (DHETs)
Epoxyeicosatrienoic acids (EETs) are synthesized from arachidonic acid by cytochrome P450 epoxygenases. wikipedia.orgnih.gov These enzymes act on one of the four double bonds of arachidonic acid to introduce an epoxide ring. wikipedia.org This results in four primary regioisomers, classified by the location of the epoxide:
5,6-EET
8,9-EET
11,12-EET
14,15-EET
EETs are rapidly metabolized within cells by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov This enzyme hydrolyzes the epoxide ring, adding a molecule of water to form the corresponding, and generally less bioactive, vicinal diols known as dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgnih.gov For example, 14,15-EET is converted to 14,15-DHET. wikipedia.org
| Epoxide Precursor (EET) | Hydrolyzed Product (DHET) | Key Enzymes |
|---|---|---|
| 5,6-EET | 5,6-DHET | CYP450 Epoxygenase (synthesis), Soluble Epoxide Hydrolase (hydrolysis) wikipedia.orgreactome.org |
| 8,9-EET | 8,9-DHET | |
| 11,12-EET | 11,12-DHET | |
| 14,15-EET | 14,15-DHET |
Oxoeicosatetraenoic Acids (oxo-ETEs)
Oxoeicosatetraenoic acids (oxo-ETEs), sometimes referred to as keto-ETEs, are formed by the enzymatic oxidation of HETEs. nih.gov This conversion is catalyzed by specific dehydrogenases that transform the hydroxyl group of a HETE into a keto group (=O). nih.gov For instance, 5-hydroxyeicosanoid dehydrogenase specifically oxidizes 5(S)-HETE to produce the potent signaling molecule 5-oxo-ETE. nih.govwikipedia.org Similarly, 12-HETE can be oxidized to form 12-oxo-ETE. nih.govnih.gov These metabolites represent a further layer of complexity and functional diversification in the arachidonic acid cascade.
Stereoisomeric and Regioisomeric Complexity
A defining feature of the arachidonic acid oxylipin mixture is its immense structural complexity, which arises from the formation of numerous stereoisomers and regioisomers. This complexity presents a significant analytical challenge for methods like LC-MS, which must separate and identify these closely related structures. nih.gov
Regioisomers are compounds that have the same molecular formula but differ in the location of their functional groups. This is a common feature in oxylipin families. For example, the CYP450 epoxygenases produce four distinct EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) by acting on different double bonds of the arachidonic acid backbone. mdpi.comwikipedia.org Similarly, different lipoxygenases create positional isomers like 5-HETE, 12-HETE, and 15-HETE. nih.gov
Stereoisomers are molecules with the same structural formula but a different three-dimensional arrangement of atoms. Enzymatic oxygenation of arachidonic acid is highly stereospecific, introducing chiral centers. wikipedia.org A prominent example is 12-HETE, which exists as 12(S)-HETE, typically produced by 12-lipoxygenase, and 12(R)-HETE, which can be generated by CYP450 enzymes. nih.govtaylorandfrancis.com These enantiomers can have distinct biological activities. The epoxide rings of EETs also exist as different stereoisomers, further adding to the molecular diversity. mdpi.com
This isomeric complexity means that a single name, such as "HETE" or "EET," represents a family of distinct molecules, each with potentially unique biological functions.
Biological Roles and Signaling Mechanisms of Arachidonic Acid Oxylipins
Modulation of Cellular Signaling Networks
Arachidonic acid oxylipins are powerful signaling molecules that orchestrate complex cellular communication networks. nih.gov They most commonly function as autocrine signals, affecting the cell that produced them, or as paracrine signals, impacting nearby cells. wikipedia.org In some instances, such as with certain prostaglandins (B1171923), they can also act as hormones, traveling through the bloodstream to influence distant cells. wikipedia.org The release of these mediators is fundamental to processes like inflammation, immune responses, cell growth, and blood pressure control. wikipedia.org
Free arachidonic acid itself can directly modulate the function of ion channels and various receptors. nih.govacs.org However, its primary signaling role is as the precursor to the diverse family of oxylipins. nih.govnih.gov These metabolites form a complex signaling web where different oxylipins can have distinct, sometimes opposing, effects. mdpi.com This intricate network allows for fine-tuned regulation of physiological responses to stimuli like tissue injury or infection. nih.govnih.gov For example, the balance between different classes of oxylipins is critical in determining the progression and resolution of an inflammatory response. mdpi.com
Receptor Interactions and Transduction Pathways
The biological effects of arachidonic acid oxylipins are mediated through their interaction with specific receptors on or within target cells. nih.gov These interactions trigger intracellular signaling cascades that ultimately alter cellular function. The main receptor families involved are G protein-coupled receptors (GPCRs) and nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), as well as direct modulation of ion channels. nih.govnih.govmdpi.com
Interactive Table 1: Selected Arachidonic Acid Oxylipins and Their Receptors
| Oxylipin | Precursor Pathway | Receptor Class | Specific Receptor(s) | Primary Signaling Function |
|---|---|---|---|---|
| Prostaglandin (B15479496) E2 (PGE2) | COX | GPCR | EP1, EP2, EP3, EP4 | Vasodilation, Fever, Pain, Uterine Contraction youtube.commdpi.com |
| Thromboxane (B8750289) A2 (TXA2) | COX | GPCR | TP | Platelet Aggregation, Vasoconstriction youtube.com |
| Leukotriene B4 (LTB4) | LOX | GPCR | BLT1, BLT2 | Neutrophil Chemotaxis, Inflammation wikipedia.org |
| Lipoxin A4 (LXA4) | LOX | GPCR | ALX/FPR2 | Anti-inflammatory, Pro-resolution researchgate.netresearchgate.net |
| 15d-PGJ2 | COX | Nuclear Receptor | PPARγ | Anti-inflammatory, Pro-resolution frontiersin.org |
| Epoxyeicosatrienoic Acids (EETs) | CYP450 | GPCR | GPR132 (potential) | Vasodilation, Hematopoiesis nih.govpnas.org |
| 12(S)-HETE | LOX | GPCR | GPR31 | Platelet Aggregation, Angiogenesis |
A majority of the well-characterized eicosanoids, including prostaglandins and leukotrienes, exert their effects by binding to specific GPCRs on the cell surface. mdpi.comnih.gov This binding initiates a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades. nih.gov For instance, the diverse actions of Prostaglandin E2 (PGE2) are mediated by its binding to four distinct GPCR subtypes (EP1–EP4), each coupled to different intracellular pathways, which explains its varied effects like vasodilation and fever. mdpi.comfrontiersin.org Similarly, leukotrienes are potent mediators of inflammation that signal through their own set of GPCRs, such as the BLT receptors for Leukotriene B4 (LTB4), which are crucial for attracting immune cells to sites of injury. wikipedia.org The pro-resolving lipid mediator Lipoxin A4 also signals through a GPCR, ALX/FPR2, to actively suppress inflammation. researchgate.net Furthermore, arachidonic acid-derived endocannabinoids, like 2-arachidonoylglycerol, bind to the cannabinoid receptors CB1 and CB2, which are also GPCRs. mdpi.com
In addition to cell surface receptors, arachidonic acid and its metabolites can act as ligands for nuclear receptors, a class of proteins that directly regulate gene expression. nih.gov Among the most important of these are the Peroxisome Proliferator-Activated Receptors (PPARs), which include three subtypes: PPARα, PPARδ, and PPARγ. capes.gov.br Certain oxylipins, such as some hydroxyeicosatetraenoic acids (HETEs) and the prostaglandin 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), can bind to and activate PPARs. nih.govfrontiersin.org For example, research has shown that arachidonic acid can act via PPARα to increase the expression of the COX-2 enzyme. nih.gov The activation of PPARs by oxylipins plays a significant role in modulating metabolic pathways and inflammatory responses. nih.govnih.gov Diol derivatives of epoxyeicosatrienoic acids (EETs) have also been identified as ligands for PPARα. nih.gov
The influence of arachidonic acid oxylipins extends beyond GPCRs and PPARs. Free arachidonic acid itself, as well as its metabolites, can directly interact with and modulate the activity of various ion channels, including transient receptor potential (TRP) channels. nih.gov This interaction can alter ion flow across the cell membrane, impacting cellular excitability and calcium signaling. nih.govnih.gov Furthermore, oxylipins can influence other nuclear receptors like the liver X receptor (LXR) and hepatocyte nuclear factor 4α, thereby controlling the expression of genes involved in lipid metabolism and homeostasis. nih.gov Studies have also shown that agonists for a wide range of nuclear receptors can stimulate the release of arachidonic acid from cells, suggesting a complex feedback and crosstalk mechanism between these signaling pathways. nih.gov
Regulation of Inflammation and Immune Responses
Arachidonic acid metabolites are central players in the regulation of inflammation and immunity. nih.govmdpi.com They are involved in nearly every step of the inflammatory process, from the initial response to injury to the final resolution and tissue repair. nih.govnih.gov The specific types of oxylipins produced can dictate the nature and duration of the inflammatory response, highlighting their dual capacity to be both pro-inflammatory and anti-inflammatory, or "pro-resolving." mdpi.com
The classification of arachidonic acid oxylipins as either "pro-inflammatory" or "pro-resolving" is a crucial concept, though it can be an oversimplification as some mediators have context-dependent roles. nih.govfrontiersin.org
Pro-inflammatory mediators are typically produced at the onset of an injury or infection. youtube.com These include many prostaglandins (e.g., PGE2, PGD2) and thromboxanes from the COX pathway, and leukotrienes (e.g., LTB4, LTC4) from the LOX pathway. wikipedia.orgnih.govresearchgate.net These molecules contribute to the classic signs of inflammation by increasing blood flow and vascular permeability, and by recruiting leukocytes to the affected area. nih.govyoutube.com
Pro-resolving mediators , in contrast, are actively generated during the later phases of inflammation to halt the inflammatory response and promote healing. researchgate.net This "resolution of inflammation" is an active process, not merely a passive fading of the pro-inflammatory signal. researchgate.net Key pro-resolving mediators derived from arachidonic acid belong to the lipoxin family (e.g., Lipoxin A4, Lipoxin B4). frontiersin.orgnih.gov Their synthesis often requires the coordinated action of multiple cell types (transcellular biosynthesis). researchgate.netresearchgate.net Lipoxins act to stop the recruitment of neutrophils, stimulate the clearance of dead cells by macrophages (a process called efferocytosis), and promote tissue repair. researchgate.netfrontiersin.org Interestingly, while COX-2 is a key enzyme in producing pro-inflammatory prostaglandins, its activity is also required for the synthesis of precursors that lead to pro-resolving mediators like lipoxins, showcasing the pathway's complexity. frontiersin.orgresearchgate.net
Interactive Table 2: Duality of Arachidonic Acid Oxylipins in Inflammation
| Role in Inflammation | Oxylipin Class | Specific Examples | Primary Actions |
|---|---|---|---|
| Pro-inflammatory | Prostaglandins | PGE2, PGD2 | Increase vasodilation, vascular permeability, pain, and fever nih.gov |
| Thromboxanes | TXA2 | Promote platelet aggregation and vasoconstriction wikipedia.org | |
| Leukotrienes | LTB4, LTC4, LTD4 | Potent chemoattractants for neutrophils, increase bronchoconstriction wikipedia.orgyoutube.com | |
| Pro-resolving | Lipoxins | Lipoxin A4 (LXA4), Lipoxin B4 (LXB4) | Inhibit neutrophil chemotaxis, stimulate efferocytosis, promote resolution researchgate.netnih.gov |
| Cyclopentenone Prostaglandins | 15d-PGJ2 | Anti-inflammatory actions, often via PPARγ activation frontiersin.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 11-hydroxyeicosatetraenoic acid | 11-HETE |
| 11,12-epoxyeicosatrienoic acid | 11,12-EET |
| 12(S)-hydroxyeicosatetraenoic acid | 12(S)-HETE |
| 15-deoxy-Δ12,14-prostaglandin J2 | 15d-PGJ2 |
| 2-arachidonoylglycerol | 2-AG |
| Arachidonic Acid | AA |
| Epoxyeicosatrienoic Acids | EETs |
| Hydroxyeicosatetraenoic acids | HETEs |
| Leukotriene B4 | LTB4 |
| Leukotriene C4 | LTC4 |
| Lipoxin A4 | LXA4 |
| Lipoxin B4 | LXB4 |
| Prostaglandin D2 | PGD2 |
| Prostaglandin E2 | PGE2 |
Chemokine Production and Cell Activation Modulation
Arachidonic acid (AA) oxylipins are pivotal in modulating immune cell activation and guiding inflammatory responses, in large part by regulating the production and function of chemokines. These oxylipins can either act as chemoattractants themselves or influence the expression of chemokine genes in other cells, creating a complex regulatory network.
One of the most potent chemoattractant lipids derived from arachidonic acid is Leukotriene B4 (LTB4). nih.gov Synthesized via the 5-lipoxygenase (5-LOX) pathway, LTB4 is a powerful recruiting agent for leukocytes, particularly neutrophils, and its production is a hallmark of inflammatory immune responses. wikipedia.orgnih.gov It exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors on the surface of leukocytes, which is essential for sensing chemotactic gradients and directing cell migration. nih.govfrontiersin.org Beyond its direct role, LTB4 can amplify the inflammatory cascade by inducing the production of other chemokines. In human primary monocytes, LTB4 upregulates the expression of several chemokines, including CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). oup.com Similarly, in synovial cells from rats with rheumatoid arthritis, LTB4 treatment increased the expression of chemokines MCP-1 and MIP-1α, promoting inflammation and contributing to joint damage. nih.gov
In contrast to the pro-inflammatory and chemotactic actions of LTB4, oxylipins from the cyclooxygenase (COX) pathway, particularly Prostaglandin E2 (PGE2), can have modulatory and even inhibitory effects on chemokine production. PGE2 is known to limit and control inflammatory responses. nih.gov Research has shown that PGE2 can inhibit the expression and release of the inflammatory chemokines CCL3 (MIP-1α) and CCL4 (MIP-1β) from activated dendritic cells. nih.gov This inhibitory effect is dose-dependent and is mediated through the EP2 and EP4 receptors for PGE2. nih.gov By suppressing the release of these chemokines, PGE2 can prevent the excessive accumulation of activated immune cells at a site of inflammation, thereby acting as an anti-inflammatory agent. nih.gov PGE2's role is complex; it can suppress the effector functions of certain immune cells like Th1 cells and natural killer (NK) cells while promoting others, such as regulatory T cells. nih.gov This modulation of chemokine production is a key mechanism by which PGE2 shifts the balance of the immune response, for instance by inhibiting the attraction of pro-inflammatory cells while enhancing the local accumulation of regulatory cells. nih.gov
Roles in Physiological Processes
Arachidonic acid oxylipins are integral to maintaining homeostasis through their involvement in a wide array of bodily functions, from the regulation of blood flow to the intricate processes of cell life and death.
Vascular Tone and Blood Flow Regulation
The regulation of vascular tone and regional blood flow is critical for maintaining blood pressure and ensuring adequate tissue perfusion. Oxylipins derived from the lipoxygenase (LOX) pathway are significant contributors to this process. nih.govnih.gov When vascular endothelial cells are stimulated, they release arachidonic acid, which is then metabolized by enzymes including 15-LO-1. nih.govnih.gov This leads to the production of vasoactive metabolites such as 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-HEETA), which is further converted to 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA). nih.govnih.gov These compounds function as endothelium-derived hyperpolarizing factors (EDHFs). nih.gov They induce vascular relaxation by activating specific potassium channels on smooth muscle cells, which causes hyperpolarization and leads to the relaxation of the blood vessel. nih.govnih.gov In some arteries, the 12-LOX metabolite 12-hydroxyeicosatetraenoic acid (12-HETE) also contributes to vasodilation. nih.gov This formation of vasodilator eicosanoids is a key part of the physiological regulation of vascular tone and local blood flow. nih.govnih.gov
Cell Proliferation, Migration, and Apoptosis
Arachidonic acid and its metabolites play a dual role in controlling cell fate, capable of influencing cell proliferation, migration, and programmed cell death (apoptosis). nih.govnih.gov The specific outcome often depends on the cell type and the specific oxylipin involved. For instance, research on MDA-MB-231 breast cancer cells has shown that treatment with arachidonic acid can reduce cell proliferation and migration while simultaneously inducing apoptosis. nih.gov This induction of apoptosis was associated with the activation of caspases and the disruption of the mitochondrial membrane potential. nih.gov Other studies have shown that Prostaglandin E2 (PGE2), a COX-2 metabolite, can induce apoptosis in certain contexts. nih.gov Conversely, the 12-LOX product, 12-HETE, has been shown to promote the proliferation, adhesion, and migration of various cancer cells. nih.gov This demonstrates the complex and often opposing effects that different AA oxylipins can have on fundamental cellular processes. jci.org
Tissue Repair and Regeneration Mechanisms
The capacity for tissue repair and regeneration is fundamental to recovering from injury. Arachidonic acid has been identified as a key nutritional molecule that can facilitate this process, particularly in the intestine. nih.gov Studies have demonstrated that AA acts as a direct proliferation promoter for intestinal epithelial cells, accelerating the regeneration of the small intestine in both cultured organoids and mouse models following irradiation injury. nih.gov During this post-injury regeneration, AA upregulates the expression of the transcription factor Ascl2 and activates the WNT signaling pathway, which are crucial for stimulating the proliferation of intestinal stem and progenitor cells. nih.gov Interestingly, AA appears to selectively activate a population of radiation-resistant Msi1+ cells to drive this repair, rather than the Lgr5+ stem cells typically associated with WNT activation. nih.gov This highlights a specific mechanism by which an arachidonic acid-mediated pathway can promote efficient tissue repair. nih.govjci.org
Implications in Pathophysiological Models
Given their central role in inflammation, cell signaling, and immunity, it is unsurprising that dysregulation of arachidonic acid oxylipin pathways is implicated in numerous disease states. nih.govnih.gov Lipidomic studies have provided insights into how changes in oxylipin profiles correlate with specific pathologies.
For example, in pathophysiological models of neurological and psychological trauma, elevated levels of specific AA-derived oxylipins have been identified as potential biomarkers. A study of military personnel found that individuals with a history of mild traumatic brain injury (mTBI) and post-traumatic stress disorder (PTSD) had significantly elevated levels of AA-derived oxylipins from the cytochrome P450 pathway. mdpi.com This suggests that these metabolic pathways are altered in response to brain injury and chronic stress, contributing to the underlying pathophysiology, which often includes neuroinflammation and oxidative stress. mdpi.com
In the context of autoimmune diseases like rheumatoid arthritis, AA metabolites are key drivers of pathology. Leukotriene B4, for instance, is found in high concentrations in the synovial fluid of RA patients and is linked to the massive infiltration of neutrophils into the joints, which perpetuates inflammation and leads to tissue damage. nih.gov Similarly, in various forms of cancer, AA metabolic pathways are often hijacked to promote tumor growth. nih.gov Metabolites like 12-HETE can enhance cancer cell proliferation and migration, while others like PGE2 can contribute to an immunosuppressive tumor microenvironment. nih.govmdpi.com These examples underscore the critical role of arachidonic acid oxylipins in a wide range of diseases, making their metabolic pathways significant targets for therapeutic intervention. nih.govnih.gov
Lipid Metabolism Instability and Oxidative Stress Responses
The interplay between arachidonic acid oxylipins, lipid metabolism, and oxidative stress is a critical factor in cellular homeostasis and disease pathogenesis. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to lipid peroxidation, a process where free radicals attack polyunsaturated fatty acids in cell membranes. nih.govnih.govresearchgate.netrsc.orgfrontiersin.org This process not only damages cell membranes, increasing their permeability, but also generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are considered second messengers of oxidative stress. nih.govfrontiersin.org
Arachidonic acid is particularly susceptible to lipid peroxidation, leading to the non-enzymatic formation of isoprostanes, which are prostaglandin isomers that serve as reliable biomarkers of in vivo oxidative stress. nih.gov Enzymatically, the same oxidative conditions that promote lipid peroxidation can also modulate the activity of COX, LOX, and CYP450 enzymes, thereby altering the profile of AA-derived oxylipins. For instance, in thyroid tumors with high levels of oxidative stress, the content of 4-HNE is significantly higher than in normal tissue. nih.gov This indicates a direct link between oxidative stress, lipid peroxidation, and the generation of specific bioactive lipid mediators.
The accumulation of lipid hydroperoxides can destabilize cellular membranes and, if not detoxified by enzymes like glutathione (B108866) peroxidase 4 (GPX4), can lead to a form of programmed cell death called ferroptosis. frontiersin.org This process is intricately linked to the metabolism of arachidonic acid, as some oxylipins can either promote or inhibit ferroptosis. For example, the oxylipin 9S-HODE, secreted by lean adipocytes, has been found to induce ferroptosis in breast cancer cells. biorxiv.org
Table 1: Arachidonic Acid Oxylipins in Oxidative Stress
| Oxylipin/Marker | Role in Oxidative Stress | Associated Conditions |
|---|---|---|
| Isoprostanes | Biomarkers of in vivo oxidative stress formed via non-enzymatic lipid peroxidation of arachidonic acid. nih.gov | Inflammation, neurodegenerative diseases, cancer. nih.govnih.gov |
| 4-Hydroxynonenal (4-HNE) | A major product of lipid peroxidation, acts as a second messenger of oxidative stress. nih.govnih.gov | Cancer, neurodegenerative diseases. nih.govnih.gov |
| Malondialdehyde (MDA) | A secondary product of lipid peroxidation used as a marker of oxidative damage. frontiersin.org | Cancer, various inflammatory conditions. frontiersin.org |
| 9S-HODE | Induces ferroptosis in breast cancer cells. biorxiv.org | Obesity-associated breast cancer. biorxiv.org |
Alterations in Cancer Progression Models
The metabolism of arachidonic acid is frequently dysregulated in cancer, with its oxylipin metabolites playing significant roles in tumor initiation, progression, and metastasis. nih.govresearchgate.netresearchgate.net The traditional view has often implicated AA-derived oxylipins, particularly those from the COX pathway like prostaglandin E2 (PGE2), in promoting cancer. nih.gov PGE2 can foster a pro-tumorigenic microenvironment by stimulating cell proliferation, angiogenesis, and invasion, while also suppressing the immune response. nih.govahajournals.org
However, the role of arachidonic acid oxylipins in cancer is complex and context-dependent, with some metabolites exhibiting anti-tumor properties. For instance, while CYP450-derived epoxyeicosatrienoic acids (EETs) have been associated with metastasis in breast cancer, other n-3 PUFA-derived epoxides can suppress tumor growth. researchgate.netuni-wuppertal.de
Recent studies using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) have enabled the detailed profiling of oxylipins in cancer tissues and patient plasma, revealing specific signatures associated with different cancer types and stages. nih.govresearchgate.netresearchgate.netuni-wuppertal.denih.govresearchgate.net For example, a study on breast cancer patients identified 18 differentially expressed oxylipins in blood plasma compared to healthy controls, including prostaglandins and hydroxydocosahexaenoic acids. nih.gov Another study found that in malignant effusions, the levels of 15-HETE and 5-HETE were significantly lower compared to non-malignant effusions, suggesting a potential role in immune responsiveness.
Table 2: Alterations of Arachidonic Acid Oxylipins in Cancer Models
| Cancer Model | Oxylipin Alteration | Functional Consequence | Reference |
|---|---|---|---|
| Breast Cancer | Increased plasma levels of certain prostaglandins and hydroxydocosahexaenoic acids. | Potential biomarkers for early-stage breast cancer. | nih.gov |
| Breast Cancer | CYP450-derived EETs in tumors are associated with metastasis. | Promotes cancer spread. | researchgate.net |
| Breast Cancer | 9S-HODE secreted by lean adipocytes induces ferroptosis in cancer cells. | Suppresses tumor growth. | biorxiv.org |
| Malignant Effusions | Decreased levels of 15-HETE and 5-HETE compared to non-malignant effusions. | May contribute to impaired immune responsiveness. | |
| Colorectal Cancer | Increased levels of lipid peroxidation products (MDA and 4-HNE) in cancer tissues. | Associated with tumor progression. | nih.gov |
| Thyroid Tumors | Significantly higher content of 4-HNE compared to normal tissue. | Indicates high oxidative stress within the tumor. | nih.gov |
Mechanistic Insights in Cardiovascular Disease Models
Arachidonic acid oxylipins are key regulators of cardiovascular homeostasis and are deeply implicated in the pathophysiology of cardiovascular diseases such as atherosclerosis, hypertension, and heart failure. mdpi.comnih.govahajournals.orgmdpi.comnih.govresearchgate.netkarger.com Their effects are diverse, ranging from the regulation of vascular tone and platelet aggregation to the modulation of inflammatory processes within the vessel wall.
The COX pathway produces both vasoconstrictors like thromboxane A2 (TXA2) and vasodilators like prostacyclin (PGI2), which have opposing effects on platelet aggregation and vascular tone. nih.govmdpi.com An imbalance in the production of these mediators can contribute to a pro-thrombotic and pro-inflammatory state. Leukotrienes, produced via the 5-LOX pathway, are potent inflammatory mediators that are involved in the development of atherosclerosis by promoting the recruitment of inflammatory cells to the vessel wall. frontiersin.orgnih.govmdpi.com
In contrast, some CYP450 metabolites of arachidonic acid, such as epoxyeicosatrienoic acids (EETs), generally exhibit cardioprotective effects. nih.gov They act as vasodilators and have anti-inflammatory properties. However, their diol metabolites, dihydroxyeicosatrienoic acids (DHETs), formed by soluble epoxide hydrolase (sEH), are often less active or may have opposing effects. Studies have shown that plasma levels of 14,15-EET and 14,15-DHET are significantly higher in patients with heart failure. nih.gov In atherosclerosis, elevated levels of arachidonic acid and its metabolite leukotriene B4 (LTB4) have been observed. frontiersin.orgnih.gov
Table 3: Arachidonic Acid Oxylipins in Cardiovascular Disease Models
| Cardiovascular Disease | Oxylipin Alteration | Mechanistic Insight | Reference |
|---|---|---|---|
| Atherosclerosis | Increased levels of Arachidonic Acid and Leukotriene B4 (LTB4). | LTB4 promotes inflammation and white blood cell adhesion to the arterial wall. | frontiersin.orgnih.gov |
| Atherosclerosis | Increased levels of 12-HETE in aortic samples of atherosclerotic rabbits. | 12-HETE levels correlate with total plaque area. | karger.com |
| Atherosclerosis | Decreased plasma levels of Lipoxin A4 (LXA4) in patients with peripheral and coronary atherosclerosis. | LXA4 is a pro-resolving mediator; its decrease may exacerbate inflammation. | mdpi.com |
| Heart Failure | Significantly higher plasma levels of 14,15-EET and 14,15-DHET in patients. | May represent a compensatory mechanism or contribute to pathology. | nih.gov |
| Ischemic Stroke | Elevated levels of PGF2α and TXA2. | Contribute to inflammation and thrombosis. | mdpi.com |
Impact on Host-Microbe Interactions
Arachidonic acid oxylipins are crucial mediators in the complex interplay between a host and invading microbes. Both host cells and pathogens can produce and respond to these signaling molecules, which significantly influence the course of an infection. mdpi.comnih.govnih.govrsc.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov
Host-derived oxylipins, such as prostaglandins and leukotrienes, are key components of the inflammatory response to infection. frontiersin.org For instance, during bacterial infections, both Gram-negative and Gram-positive bacteria can induce the host to produce PGE2, which often has immunosuppressive effects that can benefit the pathogen. frontiersin.org In models of tuberculosis, PGE2 levels are elevated and contribute to the formation of granulomas. frontiersin.org
Pathogens have also evolved to produce their own oxylipins or to manipulate the host's oxylipin signaling pathways to their advantage. The bacterium Pseudomonas aeruginosa, a significant opportunistic pathogen, can utilize host-derived fatty acids to produce its own oxylipins. mdpi.comnih.govnih.govrsc.orgfrontiersin.org For example, it produces (10S)-Hydroxy-(8E)-octadecenoic acid (10-HOME) and (7S,10S)-dihydroxy-(8E)-octadecenoic acid (7,10-DiHOME) which function as autoinducers in a novel quorum-sensing system that regulates virulence and biofilm formation. nih.gov This bacterium can also produce 15(R)-HETE, which can modulate the host immune response. nih.gov
Table 5: Arachidonic Acid Oxylipins in Host-Microbe Interactions
| Microbe | Oxylipin(s) Involved | Role in Interaction | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 10-HOME and 7,10-DiHOME | Act as quorum-sensing autoinducers, regulating virulence and biofilm formation. | nih.gov |
| Pseudomonas aeruginosa | 15(R)-HETE | Modulates host immune response. | nih.gov |
| Mycobacterium tuberculosis | Host-derived PGE2 | Increased levels in lungs and granulomas, contributing to immunopathology. | frontiersin.org |
| Group A Streptococci | PGE2 and LTB4 | Levels change dynamically during acute and chronic inflammation induced by bacterial cell wall components. | nih.gov |
Involvement in Organ-Specific Physiological Changes (e.g., Renal Function, Brain)
Arachidonic acid oxylipins play vital roles in regulating the specific physiological functions of various organs, with the kidneys and brain being prominent examples.
Renal Function:
In the kidneys, arachidonic acid metabolites are crucial for maintaining renal hemodynamics, glomerular filtration, and tubular transport. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govnih.govnih.govresearchgate.netcapes.gov.brmedscape.comquestdiagnostics.comicdst.org The COX pathway produces prostaglandins like PGE2 and PGI2, which are important for maintaining renal blood flow, particularly under conditions of renal stress. researchgate.net The CYP450 pathway generates 20-HETE and EETs, which also have significant effects on renal vascular tone and tubular function. nih.govnih.gov 20-HETE is a potent vasoconstrictor and plays a role in the regulation of tubular sodium transport, while EETs are generally vasodilatory and natriuretic. nih.gov
Dysregulation of arachidonic acid metabolism is a hallmark of chronic kidney disease (CKD). nih.govresearchgate.netnih.gov Studies have shown that urinary eicosanoids can serve as biomarkers for renal inflammation and disease progression. nih.govnih.gov For example, urinary levels of thromboxane and leukotriene B4 are elevated in models of glomerulonephritis. nih.gov In diabetic kidney disease, urinary levels of 20-HETE have been shown to be elevated and correlate with the severity of kidney injury. nih.govresearchgate.net
Brain Physiology:
In the brain, as discussed in the context of neurodegeneration, arachidonic acid oxylipins are integral to normal neuronal function. nih.govnih.govnih.govresearchgate.net Prostaglandins like PGD2 and PGE2 are involved in the regulation of sleep, pain perception, and body temperature. frontiersin.org They are synthesized in various brain regions, including the leptomeninges and choroid plexus. frontiersin.org AA metabolites also play a critical role in regulating cerebral blood flow and neurovascular coupling, ensuring that blood supply matches neuronal activity. nih.govnih.gov The balance between vasoconstrictive and vasodilatory eicosanoids is essential for maintaining proper brain perfusion. Dysregulation of this balance can contribute to ischemic brain injury and other cerebrovascular diseases.
Table 6: Organ-Specific Roles of Arachidonic Acid Oxylipins
| Organ | Oxylipin(s) | Physiological/Pathophysiological Role | Reference |
|---|---|---|---|
| Kidney | Prostaglandins (PGE2, PGI2) | Regulation of renal blood flow and glomerular filtration. researchgate.net | |
| Kidney | 20-HETE | Vasoconstriction, regulation of tubular sodium transport. Implicated in diabetic kidney disease. nih.govnih.gov | |
| Kidney | EETs | Vasodilation, natriuresis, anti-inflammatory effects. nih.govnih.gov | |
| Kidney | Leukotriene B4 (LTB4) | Elevated in urine in glomerulonephritis, marker of inflammation. nih.gov | |
| Brain | Prostaglandins (PGD2, PGE2) | Regulation of sleep, pain, fever, and inflammation. frontiersin.org |
| Brain | Various Eicosanoids | Regulation of cerebral blood flow and neurovascular coupling. nih.govnih.gov | |
Advanced Analytical Methodologies for Arachidonic Acid Oxylipin Profiling Using Lc Ms
Liquid Chromatography (LC) Techniques for Oxylipin Separation
The effective separation of individual oxylipins from complex biological matrices is a prerequisite for accurate quantification. nih.gov High-performance liquid chromatography (HPLC) is a fundamental technique for this purpose, utilizing various stationary phases to achieve separation based on the analytes' chemical properties. metwarebio.comnih.gov
Reversed-Phase Liquid Chromatography (RP-LC)
Reversed-phase liquid chromatography (RP-LC) is the predominant method for the separation of arachidonic acid metabolites. nih.gov This technique employs a non-polar stationary phase, typically octadecyl silica (B1680970) (C18) or octyl silica (C8), and a polar mobile phase, which is often a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727). nih.govyoutube.comyoutube.com The separation mechanism is based on the hydrophobic properties of the analytes; less polar compounds interact more strongly with the non-polar stationary phase and are therefore retained longer. youtube.comyoutube.comyoutube.com
The retention of oxylipins in RP-LC is influenced by structural features such as the position of hydroxyl and epoxy groups within the acyl chain. nih.gov For instance, epoxy-containing oxylipins tend to elute later than those containing hydroxyl groups, and oxylipins with these functional groups at the end of the acyl chain elute earlier. nih.gov The high selectivity of RP-LC, particularly with C18 columns, is crucial for resolving isobaric oxylipins, which have the same mass but different structures. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC for oxylipin analysis. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher peak capacity, and significantly shorter analysis times. nih.govuni-wuppertal.de This increased resolving power is essential for separating the numerous structurally similar and isomeric compounds present in arachidonic acid oxylipin mixtures. nih.govnih.gov
UHPLC methods, often paired with tandem mass spectrometry (UPLC-MS/MS), enable the simultaneous profiling of a large number of oxylipins. nih.govdigitellinc.com For example, a sensitive and selective UPLC-MS/MS method was developed for the simultaneous profiling of 57 targeted oxylipins derived from major polyunsaturated fatty acids, including arachidonic acid. nih.gov The narrow peaks generated by UHPLC demand rapid detection, making it a perfect match for the fast scanning capabilities of modern mass spectrometers. uni-wuppertal.de
Chiral LC for Stereoisomer Resolution (e.g., 12(S)-HETE and 12(R)-HETE)
Many oxylipins exist as stereoisomers (enantiomers), which are non-superimposable mirror images that can possess distinct biological activities. acs.orgwikipedia.orgnumberanalytics.com For example, different isomers of hydroxyeicosatetraenoic acids (HETEs) can have varying effects. Standard chromatographic techniques like RP-LC often fail to separate these enantiomers. Chiral liquid chromatography is a specialized technique designed to resolve racemic mixtures into their individual enantiomers. wikipedia.orgaocs.org
This separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. aocs.orgntu.edu.sg In the context of oxylipin analysis, chiral LC-MS/MS has been successfully employed to separate and quantify specific stereoisomers. A notable application is the resolution of 12(S)-HETE and 12(R)-HETE. nih.gov In one study analyzing piglet feces, a chiral LC-MS/MS method achieved excellent resolution of these enantiomers, with the S enantiomer eluting at 2.42 minutes and the R enantiomer at 1.89 minutes, allowing for their individual quantification. nih.gov
Supercritical Fluid Chromatography (SFC) for Oxidized Phospholipid Isomers
Supercritical fluid chromatography (SFC) is a powerful technique particularly suited for the analysis of nonpolar and thermally labile analytes, such as oxidized phospholipids (B1166683). nih.govmdpi.com SFC utilizes a mobile phase, most commonly carbon dioxide, which is maintained above its critical temperature and pressure, endowing it with properties intermediate between a liquid and a gas. taylorfrancis.com These properties include low viscosity and high solute diffusivity, which can lead to efficient and fast separations. taylorfrancis.com
SFC has proven effective in separating various isomers of oxidized lipids that are challenging to resolve with RP-LC. mdpi.com An analytical system using SFC on a 2-ethylpyridine (B127773) column was established to improve the separation of oxidized phosphatidylcholine isomers containing hydroxy, epoxy, and hydroperoxy groups derived from linoleic acid and arachidonic acid. nih.govnih.govresearchgate.net This method allowed for the successful separation and identification of positional isomers of hydroxides and epoxides from mouse liver samples, demonstrating its applicability to complex biological analyses. nih.govresearchgate.net
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the preferred detection method for oxylipin analysis due to its high sensitivity and selectivity, which are crucial given the low endogenous concentrations of these molecules. nih.govcreative-proteomics.com LC coupled to MS (LC-MS), and particularly tandem MS (LC-MS/MS), has become the standard for the quantitative analysis of eicosanoids. nih.govcreative-proteomics.com This approach overcomes the need for derivatization that is often required for other detection methods like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
Triple Quadrupole (QqQ) Mass Spectrometry
Triple quadrupole (QqQ) mass spectrometers are the workhorses for targeted quantitative analysis of oxylipins. nih.govmdpi.com These instruments are typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity. nih.govulisboa.pt In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the molecular ion of the target analyte). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. ulisboa.pt
This process creates a highly specific "transition" (precursor ion → fragment ion) for each analyte. By monitoring these unique transitions, a QqQ-MS can accurately quantify target oxylipins even in the presence of co-eluting compounds and complex matrix background. mdpi.comresearchgate.net This high selectivity is vital because many oxylipins are isomers with identical mass, which cannot be distinguished by a single stage of mass analysis. uni-wuppertal.denih.gov While some isomers like PGD2 and PGE2 may have identical fragmentation patterns and require chromatographic separation, others that co-elute, such as 8-HETE and 12-HETE, can be quantified by detecting their unique fragment ions in SRM mode. uni-wuppertal.deacs.org The use of stable isotope-labeled internal standards is standard practice in these methods to ensure accurate and precise quantification. metwarebio.comnih.gov
Compound Information Table
Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) Modes
For quantitative analysis of arachidonic acid oxylipins, tandem mass spectrometry (MS/MS) instruments, particularly triple quadrupole (QqQ) mass spectrometers, are frequently operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. mdpi.comcuni.cz These targeted techniques offer exceptional sensitivity and selectivity, which are crucial for measuring low-abundance lipids in complex biological samples. nih.govnih.gov
In an MRM/SRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (the molecular ion of the target oxylipin). This precursor ion is then fragmented in the collision cell (q2), and the second quadrupole (Q3) is set to detect a specific product ion resulting from the fragmentation. labce.com This precursor-to-product ion transition is highly specific to the analyte of interest. cuni.cz By monitoring one or more of these transitions for each compound, often scheduled around their expected chromatographic retention time (a technique known as dynamic MRM), it is possible to quantify numerous oxylipins in a single LC-MS run with high specificity and reduced chemical noise. nih.govnih.gov This approach is considered the gold standard for targeted quantification in proteomics and metabolomics. cuni.czthermofisher.com
The high degree of structural similarity among oxylipin isomers can lead to crosstalk between MRM channels, where different compounds produce similar fragment ions. nih.gov Careful optimization of precursor/product ion pairs and chromatographic separation is therefore essential to ensure accurate quantification. nih.govnih.gov Many established methods can simultaneously quantify over 100 oxylipins using MRM with limits of detection in the low picogram to femtogram range. nih.govuni-wuppertal.de
Table 1: Example MRM Transitions for Selected Arachidonic Acid-Derived Oxylipins This table is for illustrative purposes. Actual transitions must be empirically optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Pathway |
|---|---|---|---|
| Prostaglandin (B15479496) E₂ (PGE₂) | 351.2 | 271.2 | Cyclooxygenase (COX) |
| Prostaglandin D₂ (PGD₂) | 351.2 | 233.2 | Cyclooxygenase (COX) |
| Thromboxane (B8750289) B₂ (TXB₂) | 369.2 | 169.1 | Cyclooxygenase (COX) |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) | 319.2 | 115.1 | Lipoxygenase (LOX) |
| 12-Hydroxyeicosatetraenoic acid (12-HETE) | 319.2 | 179.1 | Lipoxygenase (LOX) |
| 15-Hydroxyeicosatetraenoic acid (15-HETE) | 319.2 | 219.2 | Lipoxygenase (LOX) |
| Leukotriene B₄ (LTB₄) | 335.2 | 195.1 | Lipoxygenase (LOX) |
| 14,15-Epoxyeicosatrienoic acid (14,15-EET) | 319.2 | 219.2 | Cytochrome P450 (CYP) |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the eluted analytes into gas-phase ions. For oxylipin analysis, Electrospray Ionization (ESI) is the most widely used technique. mdpi.comuni-wuppertal.de ESI is a "soft" ionization method that applies a high voltage to the liquid eluent, creating a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase, typically with minimal fragmentation. youtube.com
Arachidonic acid oxylipins contain a carboxylic acid group, making them slightly acidic. Consequently, they are most effectively ionized in negative ESI mode ([M-H]⁻), which is used in the vast majority of published methods. uni-wuppertal.denih.govnih.gov This approach provides high ionization efficiency and sensitivity for this class of compounds. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another common ionization source, which is generally better suited for less polar molecules. While less common for oxylipin analysis than ESI, APCI can be a viable alternative in certain applications. It uses a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules through chemical reactions.
High-Resolution Mass Spectrometry (HRMS) and Quadrupole Time-of-Flight (qTOF)
While triple quadrupole instruments are excellent for targeted quantification, High-Resolution Mass Spectrometry (HRMS) offers significant advantages for both the identification of unknown oxylipins and the confirmation of known ones. nih.govusp.br HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy (typically <5 ppm error) and resolving power. This allows for the determination of the elemental composition of an ion, greatly increasing confidence in compound identification. nih.govusp.br
Most early methods for oxylipin analysis relied on low-resolution mass spectrometry, which provides high sensitivity but less accuracy for molecular characterization. nih.govusp.br The development of LC-HRMS methods has enabled the simultaneous analysis of large numbers of oxylipins with high accuracy and sensitivity. nih.govusp.br This is particularly valuable in untargeted metabolomics, where all detectable ions are measured to discover novel biomarkers or metabolic pathways. mdpi.com
Quadrupole Time-of-Flight (qTOF) mass spectrometers combine a quadrupole mass filter with a high-resolution TOF analyzer. mdpi.com This hybrid configuration allows for both quantitative (using product ion scans) and qualitative (using accurate mass measurements) analysis. Modern qTOF instruments are increasingly achieving the sensitivity and linear response needed for robust quantification, making them a powerful tool for comprehensive oxylipin analysis. uni-wuppertal.de
Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Differentiation
A major analytical hurdle in oxylipin research is the presence of numerous isomers—compounds with the same elemental formula but different structures. nih.gov These include positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE) and stereoisomers (e.g., 12(S)-HETE and 12(R)-HETE). nih.gov While chromatography can separate many isomers, co-elution is common.
Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the size, shape, and charge of the gas-phase ions. nih.govtofwerk.com After ionization, ions are guided through a drift tube filled with a buffer gas. nih.gov Their drift time is dependent on their ion-neutral collision cross-section (CCS), a value that reflects their three-dimensional structure. acs.org Compact ions travel faster than extended ones. nih.gov
By coupling ion mobility with LC-MS (LC-IM-MS), it is possible to separate isomers that are indistinguishable by chromatography and mass alone. nih.govacs.org This technique has proven effective for resolving isomeric oxylipins, significantly enhancing the accuracy and comprehensiveness of their identification. nih.govacs.org Libraries containing the retention time, m/z, and CCS values for hundreds of oxylipins are being developed to facilitate their confident identification in complex samples. acs.org
Table 2: Isomeric Differentiation using Ion Mobility This table illustrates the principle of using IM-MS to differentiate isomers. CCS values are dependent on the specific instrument and conditions.
| Isomer Pair | Common Challenge | How IM-MS Helps |
|---|---|---|
| 5-HETE, 8-HETE, 12-HETE | Positional isomers, often co-elute in reversed-phase LC. | Different positions of the hydroxyl group lead to distinct 3D shapes and therefore different CCS values, enabling separation. |
| Prostaglandin E₂ / Prostaglandin D₂ | Structural isomers, difficult to separate chromatographically. | The different ring structures result in different ion conformations and CCS values. |
| cis / trans geometric isomers | Geometric isomers with very similar properties. | Can exhibit small but measurable differences in their CCS values, allowing for separation with high-resolution ion mobility. tofwerk.com |
| 14,15-EET / 11,12-EET | Regioisomers of epoxyeicosatrienoic acid. | The position of the epoxide ring affects the overall ion shape, leading to separable CCS values. |
Targeted Metabolomics Approaches for Comprehensive Oxylipin Analysis
Targeted metabolomics is an analytical strategy focused on the measurement of a defined group of metabolites, in this case, the oxylipins derived from arachidonic acid and other polyunsaturated fatty acids (PUFAs). nih.govspringernature.com This approach is hypothesis-driven and aims to achieve accurate and precise quantification of analytes known to be involved in specific biological pathways, such as inflammation or its resolution. nih.govcreative-proteomics.com
LC-MS/MS operating in MRM mode is the cornerstone of targeted oxylipin metabolomics. nih.govspringernature.com By creating methods that include specific MRM transitions for a large panel of oxylipins, researchers can generate a comprehensive profile of the arachidonic acid cascade. nih.govuni-wuppertal.de These targeted panels often include metabolites from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govcreative-proteomics.com
This comprehensive analysis is crucial because the biological effect of oxylipins is often determined by the balance between different pathways. uni-wuppertal.de For example, monitoring the ratio of pro-inflammatory to anti-inflammatory lipids can provide deeper insights into the physiological state of a system. nih.gov Targeted methods have been developed to quantify over 100 oxylipins in a single analysis, providing a powerful tool for studying the complex regulatory networks governed by these lipid mediators. nih.govnih.gov
Quantitative Strategies: Internal Standards and Calibration Curves
Accurate quantification is essential for understanding the biological roles of arachidonic acid oxylipins. nih.gov Due to variations in sample extraction efficiency, matrix effects, and instrument response, external calibration alone is insufficient. The use of internal standards is a mandatory component of robust quantitative methods. nih.govnih.gov
The most effective internal standards are stable isotope-labeled (e.g., deuterium (B1214612) or ¹³C) analogues of the target analytes. nih.govsigmaaldrich.cn These standards are chemically identical to the endogenous compounds but have a higher mass. They are added to the sample at the very beginning of the preparation process and co-elute with the target analyte. nih.govsigmaaldrich.cn By measuring the ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard, variations introduced during sample handling and analysis can be corrected, leading to highly accurate quantification. springernature.com
Quantification is achieved by creating a calibration curve for each analyte. nih.govyoutube.com This involves preparing a series of standards at known concentrations, adding a fixed amount of the internal standard, and analyzing them alongside the unknown samples. nih.gov A curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. nih.gov The concentration of the analyte in the unknown samples is then calculated by interpolating its peak area ratio from this curve. youtube.com The linearity of this curve is assessed by the correlation coefficient (R²), which should ideally be greater than 0.99. nih.gov
Table 3: Common Stable Isotope-Labeled Internal Standards for Arachidonic Acid Oxylipin Analysis
| Internal Standard | Corresponding Analyte(s) |
|---|---|
| Arachidonic Acid-d₈ | Arachidonic Acid |
| Prostaglandin E₂-d₄ (PGE₂-d₄) | Prostaglandins (B1171923) (e.g., PGE₂, PGD₂) |
| 6-keto-Prostaglandin F₁α-d₄ | 6-keto-PGF₁α (stable PGI₂ metabolite) |
| Thromboxane B₂-d₄ (TXB₂-d₄) | Thromboxane B₂ (stable TXA₂ metabolite) |
| 5-HETE-d₈ | 5-HETE |
| 12-HETE-d₈ | 12-HETE |
| 15-HETE-d₈ | 15-HETE |
| Leukotriene B₄-d₄ (LTB₄-d₄) | Leukotriene B₄ |
| 11,12-EET-d₈ | Epoxyeicosatrienoic acids (EETs) |
Data Processing and Bioinformatic Analysis of LC-MS Data
The acquisition of raw LC-MS data is only the first step in a metabolomics workflow. The complex datasets generated, especially in untargeted or large-scale targeted analyses, require sophisticated data processing and bioinformatic tools to extract meaningful biological information. acs.org
The initial processing step involves "feature detection" or "peak picking," where specialized software algorithms identify and integrate chromatographic peaks from the raw data, creating a list of features defined by their m/z, retention time, and intensity. acs.org This is followed by alignment of the peaks across different samples to ensure that the same feature is being compared in all analyses.
For targeted analysis, software provided by the instrument vendor is typically used to integrate the peak areas for the specified MRM transitions and calculate concentrations based on the calibration curves. nih.gov For untargeted or discovery-based approaches, more advanced bioinformatic platforms are employed. These tools can help in the putative identification of compounds by matching their accurate mass and fragmentation spectra against databases like LIPID MAPS. creative-proteomics.com
Subsequent statistical analysis, such as principal component analysis (PCA) and partial least-squares discriminant analysis (PLS-DA), can identify patterns and reveal which oxylipins differ significantly between experimental groups. nih.govresearchgate.net Finally, pathway analysis tools map the significantly altered metabolites onto known biochemical pathways, such as the arachidonic acid metabolism pathway, to provide a systems-level understanding of the metabolic response. nih.govcreative-proteomics.com
Challenges and Methodological Considerations in Arachidonic Acid Oxylipin Lc Ms Analysis
Sample Collection, Handling, and Preparation
The journey to accurate oxylipin quantification begins long before the sample reaches the mass spectrometer. The steps of sample collection, handling, and preparation are critical control points where significant variability and analytical artifacts can be introduced. nih.govresearchgate.net
Oxylipins are notoriously unstable compounds, susceptible to rapid degradation and artificial formation ex vivo. nih.govnih.gov Tissue degradation and auto-oxidation can occur within seconds of sample collection. nih.gov For instance, storing whole blood at room temperature for just 60 minutes can lead to a significant decrease in the levels of some oxylipins, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 14(15)-epoxyeicosatrienoic acid (14(15)-EpETrE), while others, like prostaglandin (B15479496) E2 (PGE2), can be formed ex vivo. nih.gov
To mitigate these issues, immediate processing and stabilization are crucial. Tissue samples should be flash-frozen in liquid nitrogen instantly after collection, and biological fluids like blood should be collected and kept on ice. nih.gov The addition of antioxidants and enzyme inhibitors is a common and recommended practice. Butylated hydroxytoluene (BHT) is frequently added to quench radical-catalyzed reactions and prevent auto-oxidation. nih.govresearchgate.net To prevent enzymatic activity, inhibitors for cyclooxygenases (COX) (e.g., indomethacin), soluble epoxide hydrolase (sEH) (e.g., t-AUCB), and proteases (e.g., PMSF) are often added to the samples. nih.gov Studies have shown that adding BHT at the start of sample preparation can prevent the artificial generation of hydroxy-polyunsaturated fatty acids (PUFAs). researchgate.netnih.gov Even with these precautions, factors like repeated freeze-thaw cycles can significantly alter the profiles of free oxylipins, underscoring the need for stringent and standardized protocols. bohrium.com
The choice of extraction method and solvent significantly impacts the recovery of oxylipins from complex biological matrices such as plasma, serum, urine, and tissues. nih.govmdpi.com The goal is to efficiently isolate the low-concentration oxylipins while removing high-abundance interfering substances like phospholipids (B1166683). mdpi.comnih.gov
Two primary extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comnih.gov For LLE, various organic solvents are employed. Ethyl acetate (B1210297) is commonly used for extracting fatty acid epoxides from plasma. nih.gov A mixture of methanol (B129727) (MeOH) and other solvents can also be effective, though methods using chloroform (B151607) can be problematic for subsequent LC-MS analysis and may require an additional removal step. mdpi.com Methyl-tert-butyl ether (MTBE) has been shown to be efficient for the separation of lipids in plasma. nih.gov
SPE is the most widely used method due to the availability of various sorbents that can be tailored to the specific oxylipins of interest. nih.gov Reversed-phase (RP) materials, such as C18, and polymeric stationary phases with polar groups are commonly used for the extraction of free oxylipins from human plasma. nih.gov The selection of the appropriate SPE cartridge and elution solvents is critical for achieving high recovery and a clean extract. nih.govnih.gov
| Extraction Method | Matrix | Solvents/Sorbents | Key Considerations | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Plasma, Bone Marrow Fluid | Ethyl Acetate | Effective for fatty acid epoxides. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Plasma | Methyl-tert-butyl ether (MTBE) | Good for broad lipid class separation. | nih.gov |
| Solid-Phase Extraction (SPE) | Human Plasma | Reversed-phase (e.g., C18), Polymeric phases | Most widely used; allows for selective extraction and concentration. | nih.govnih.gov |
| Protein Precipitation (PPT) followed by SPE | Human Plasma | Methanol/Acetonitrile (B52724) for PPT; Oasis HLB for SPE | Commonly used for removing proteins before further cleanup. | nih.govnih.gov |
For biological fluids rich in proteins, such as plasma and serum, an initial protein precipitation (PPT) step is often necessary. nih.govmdpi.com This is typically achieved by adding a water-miscible organic solvent like methanol (MeOH) or acetonitrile (ACN). mdpi.com While PPT can achieve high extraction efficiency for many small molecules, it is less suitable as a standalone method for eicosanoids due to their low concentrations and their tendency to co-precipitate with proteins to which they are nonspecifically bound. nih.govmdpi.com Therefore, PPT is usually followed by a more selective technique like SPE. nih.gov
A major challenge in LC-MS analysis is the "matrix effect," where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analytes, leading to ion suppression or enhancement. mdpi.comchromatographyonline.comresearchgate.net This can severely compromise the accuracy and reproducibility of quantification. chromatographyonline.comgimitec.com Phospholipids are major contributors to matrix effects in biological samples. researchgate.net
Several strategies are employed to mitigate matrix effects. The most crucial is the use of stable isotope-labeled internal standards (IS), which co-elute with the analyte and experience similar matrix effects, thus allowing for accurate normalization. nih.govmdpi.com Ideally, a unique IS should be used for each analyte, but due to practical limitations, at least one IS per lipid class is recommended. mdpi.com Other strategies include optimizing the sample cleanup process to remove interfering components, modifying chromatographic conditions to separate analytes from matrix components, and sample dilution. mdpi.comchromatographyonline.com Advanced SPE methods, such as those using mixed-mode sorbents, can be particularly effective at removing phospholipids and reducing matrix effects. gimitec.com
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Stable Isotope-Labeled Internal Standards (IS) | Addition of a known amount of a labeled analog of the analyte to the sample before extraction. | Compensates for analyte loss during sample preparation and for matrix effects during ionization. | nih.govmdpi.com |
| Optimized Sample Preparation | Using advanced extraction techniques (e.g., mixed-mode SPE) to selectively remove interfering matrix components like phospholipids. | Results in cleaner extracts, directly reducing the source of the matrix effect. | gimitec.com |
| Chromatographic Separation | Modifying the LC method (e.g., gradient, column chemistry) to achieve chromatographic separation between the analytes and interfering compounds. | Prevents co-elution and thus minimizes ionization competition. | chromatographyonline.com |
| Sample Dilution | Diluting the sample extract before injection. | Simple method to reduce the concentration of interfering matrix components, but may compromise detection limits for low-abundance analytes. | chromatographyonline.com |
Analytical Resolution of Complex Isomeric Mixtures
A defining characteristic of arachidonic acid-derived oxylipins is the vast number of isomers, which presents a significant analytical hurdle. nih.govcardiff.ac.uk These isomers often have identical molecular weights and similar physicochemical properties, making their separation and individual quantification a complex task that requires high-resolution analytical techniques. nih.govuni-wuppertal.de
Standard reversed-phase liquid chromatography (RP-LC), the workhorse of oxylipin analysis, separates compounds based on hydrophobicity. mdpi.com While RP-LC can separate many isobaric oxylipins, it often fails to resolve structurally very similar isomers. mdpi.comresearchgate.net Regioisomers, which differ in the position of a functional group (e.g., 8-HETE vs. 12-HETE), and stereoisomers (enantiomers and diastereomers), which differ in the spatial arrangement of atoms, frequently co-elute. uni-wuppertal.denih.gov For example, in RP-LC, 8-HETE and 12-HETE may co-elute, while enantiomers (e.g., 12(S)-HETE and 12(R)-HETE) are generally indistinguishable. uni-wuppertal.denih.govnih.gov
To overcome the challenge of co-elution, a combination of advanced chromatographic techniques and mass spectrometric strategies is necessary.
For stereoisomers , which have identical fragmentation patterns in MS/MS, chromatographic separation is essential. Chiral chromatography is the definitive method for resolving enantiomers, providing different retention times for the R and S forms of a molecule. mdpi.comnih.gov This has been successfully applied to separate the enantiomers of various HETEs and other oxylipins, allowing for the investigation of stereospecific enzymatic formation routes. nih.govnih.gov Two-dimensional liquid chromatography (2D-LC), which couples an achiral RP separation with a second-dimension chiral separation, has also emerged as a powerful tool for the enantioselective analysis of a wide range of oxylipins. researchgate.net
For regioisomers , the approach depends on the specific compounds. Some regioisomers can be separated by optimizing the RP-LC method. uni-wuppertal.de When chromatographic separation is incomplete, differentiation relies on mass spectrometry. If the regioisomers produce unique fragment ions upon collision-induced dissociation (CID) in the mass spectrometer, they can be quantified individually using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), even if they co-elute. uni-wuppertal.de However, some regioisomers, like 9-HETE and 12-HETE, have very similar MS/MS spectra and therefore must be separated chromatographically for accurate quantification. uni-wuppertal.de The implementation of ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of the ions, which can aid in the resolution of isomeric species that are difficult to separate by chromatography and mass spectrometry alone. nih.govmdpi.com
Sensitivity and Limit of Detection in Low Concentration Samples
A primary challenge in the quantitative analysis of arachidonic acid oxylipins is their presence at very low, often sub-nanomolar, concentrations in complex biological matrices. nih.govuni-wuppertal.de This necessitates highly sensitive and selective analytical methods to achieve accurate detection and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with triple quadrupole (QqQ) instruments operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, is the predominant technique for quantitative oxylipin analysis. nih.govcreative-proteomics.com The sensitivity of these methods is critical, with modern instruments capable of achieving impressive limits of detection (LOD) and quantification (LOQ). For instance, targeted metabolomic LC-MS approaches can quantify over 100 oxylipins with LODs often ranging from 0.01 to 0.21 picograms (pg) on-column. uni-wuppertal.demdpi.com One highly sensitive LC-MS/MS method reported LODs for 102 different analytes to be between 0.01 and 0.5 pg. nih.gov
Several strategies are employed to enhance sensitivity:
Instrumental Advancements: The use of advanced mass spectrometers is crucial. nih.gov Dynamic MRM (dMRM) is a technique that improves sensitivity by scheduling the monitoring of specific precursor-product ion transitions only within the expected retention time window for each analyte. nih.gov This allows for optimal dwell times and reduces the rate of false-positive detections. nih.gov
Chromatographic Optimization: Ultra-high-performance liquid chromatography (UHPLC) systems increase resolution, speed, and sensitivity, while also reducing solvent consumption. mdpi.com
Sample Preparation: Solid-phase extraction (SPE) is a widely used technique not only to remove interfering matrix components but also to concentrate the analytes, thereby increasing sensitivity and improving detection limits. nih.gov
Chemical Derivatization: Converting the carboxylic acid moiety of oxylipins into derivatives can improve ionization efficiency and sensitivity. uni-wuppertal.de For example, derivatization to N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) allows for detection in the positive electrospray ionization (ESI) mode, which can enhance signal on certain instruments. uni-wuppertal.de Another strategy involves creating pentafluorobenzyl (PFB) esters, which, when combined with atmospheric-pressure chemical ionization (APCI), can increase both selectivity and sensitivity by reducing background signals and susceptibility to matrix effects. uni-wuppertal.de
The table below presents examples of lower limits of quantitation (LLOQ) achieved for various arachidonic acid oxylipins in a highly sensitive LC-MS/MS method.
| Compound Class | Compound Name | LLOQ (pg) |
|---|---|---|
| Prostaglandin | Prostaglandin E2 (PGE2) | 0.05 |
| Prostaglandin | Prostaglandin D2 (PGD2) | 0.05 |
| Thromboxane (B8750289) | Thromboxane B2 (TXB2) | 0.1 |
| Leukotriene | Leukotriene B4 (LTB4) | 0.1 |
| HETE | 5-Hydroxyeicosatetraenoic acid (5-HETE) | 0.05 |
| HETE | 12-Hydroxyeicosatetraenoic acid (12-HETE) | 0.05 |
| HETE | 15-Hydroxyeicosatetraenoic acid (15-HETE) | 0.05 |
| Epoxide | 14,15-Epoxyeicosatrienoic acid (14,15-EET) | 0.2 |
Data adapted from a study demonstrating a high-sensitivity LC-MS/MS method. The LLOQ is the lowest concentration on the calibration curve. nih.gov
Availability and Purity of Commercial Standards (Native and Deuterated)
The accuracy of quantitative LC-MS analysis relies heavily on the use of high-purity analytical standards for both calibration and internal standardization. A significant challenge in the targeted metabolomics of arachidonic acid oxylipins is the availability and purity of these standards. nih.govuni-wuppertal.de
Native Standards: Commercially available native (non-labeled) standards are essential for creating calibration curves to determine the concentration of endogenous oxylipins. Companies like Cayman Chemical provide a wide range of oxylipin standards, including quantitative grade "MaxSpec®" standards that are prepared gravimetrically and packaged in sealed ampules to ensure concentration accuracy and stability. nih.govcaymanchem.com However, given the vast number of oxylipin isomers generated through enzymatic and non-enzymatic pathways, obtaining standards for every single metabolite can be difficult and costly. nih.gov
Deuterated Standards: Stable isotope-labeled internal standards (IS), most commonly deuterated, are critical for robust quantification. sigmaaldrich.cn They are added to samples at the beginning of the preparation process to correct for analyte loss during extraction and for variability in instrument response, such as matrix-induced ion suppression. sigmaaldrich.cnnih.gov
Key challenges associated with standards include:
Limited Availability: While standards for major oxylipins are available, obtaining standards for less common or newly discovered metabolites can be challenging. nih.gov
Impracticality of Comprehensive IS Use: It is often impractical and cost-prohibitive to use a unique deuterated internal standard for each of the hundreds of oxylipins being analyzed. nih.govmdpi.com Consequently, a common practice is to use a single IS for an entire class of structurally similar analytes. uni-wuppertal.denih.gov This approach is a compromise, as the IS cannot perfectly compensate for matrix effects and extraction efficiency for all analytes in the group, potentially leading to over- or under-calculation of concentrations. uni-wuppertal.de
Purity and Stability: The purity of standards is paramount. Impurities can lead to inaccurate quantification. Furthermore, deuterated standards must be stored correctly, as improper storage, particularly in acidic or basic solutions, can lead to deuterium (B1214612) exchange, compromising their integrity. researchgate.net
The table below lists some commonly used deuterated internal standards for arachidonic acid oxylipin analysis.
| Deuterated Internal Standard | Corresponding Analyte Class |
|---|---|
| Prostaglandin E2-d4 (PGE2-d4) | Prostaglandins (B1171923) (PGs) |
| Prostaglandin F2α-d4 (PGF2α-d4) | Prostaglandins (PGs) |
| Leukotriene B4-d4 (LTB4-d4) | Leukotrienes (LTs) |
| 5(S)-HETE-d8 | Hydroxyeicosatetraenoic acids (HETEs) |
| 12(S)-HETE-d8 | Hydroxyeicosatetraenoic acids (HETEs) |
| Arachidonic Acid-d8 | Arachidonic Acid (AA) |
| 14,15-DiHETrE-d11 | Dihydroxyeicosatrienoic acids (DiHETrEs) |
| 11,12-EET-d11 | Epoxyeicosatrienoic acids (EETs) |
List compiled from various sources detailing common internal standards used in oxylipin LC-MS/MS analysis. mdpi.com
Reproducibility and Inter-individual Variability in Biological Systems
Experimental Factors Affecting Reproducibility:
Sample Handling: Oxylipin profiles can be altered by the method of sample collection, post-collection processing, storage conditions, and even freeze-thaw cycles. nih.gov The use of antioxidants and enzyme inhibitors during sample preparation is often necessary to prevent the artificial formation or degradation of oxylipins. nih.gov
Matrix Effects: The co-elution of other molecules from the biological matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer's source, leading to inaccurate quantification. uni-wuppertal.demdpi.com This is a significant problem in oxylipin analysis, and while deuterated internal standards help, they may not fully compensate for these effects, especially when a single IS is used for multiple analytes. uni-wuppertal.de
Isomer Separation: Many oxylipins exist as structurally similar isomers (e.g., regioisomers and stereoisomers) that can have identical mass-to-charge ratios and similar fragmentation patterns. uni-wuppertal.delabrulez.com Chromatographic separation is therefore critical. For instance, 9-HETE and 12-HETE have very similar MS/MS spectra and must be separated chromatographically for accurate quantification. uni-wuppertal.de In other cases, like with 8-HETE and 12-HETE, chromatography may not be sufficient, and quantification must rely on detecting unique fragment ions. uni-wuppertal.de
Inter-individual Variability: A major challenge in clinical and physiological studies is the high degree of inter-individual variation observed in oxylipin concentrations in human plasma and serum. uni-wuppertal.denih.gov This biological "noise" can obscure significant differences between study groups, making it difficult to identify reliable biomarkers or assess the effects of interventions. uni-wuppertal.de
Sources of inter-individual variability include:
Genetics: Variations in the genes encoding the enzymes of the arachidonic acid cascade (e.g., COX, LOX, CYP450) can lead to different baseline oxylipin profiles. nih.gov
Diet: The intake of dietary fatty acids, the precursors to oxylipins, strongly influences their levels. nih.gov
Health Status: Underlying health conditions, inflammation, and the resolution phase of disease can all cause significant shifts in oxylipin concentrations. nih.gov
Lifestyle and Environment: Factors such as physical exercise, circadian rhythms, and exposure to environmental chemicals can affect systemic oxylipin levels. uni-wuppertal.denih.gov
The table below summarizes key factors contributing to variability in arachidonic acid oxylipin measurements.
| Source of Variability | Contributing Factors |
|---|---|
| Experimental | Sample collection, processing, and storage conditions nih.gov |
| Matrix effects (ion suppression/enhancement) uni-wuppertal.de | |
| Incomplete separation of isomers uni-wuppertal.delabrulez.com | |
| Biological | Genetic differences in metabolic enzymes nih.gov |
| Dietary intake of precursor fatty acids nih.gov | |
| Health status and presence of inflammation nih.gov | |
| Lifestyle (exercise) and circadian rhythm uni-wuppertal.denih.gov |
Minimizing experimental variability through standardized protocols and fully characterizing study parameters are crucial steps to help delineate the biological factors of variability, which are themselves rich sources of information for understanding the roles of oxylipins in health and disease. nih.gov
Applications of Arachidonic Acid Oxylipin Lc Ms Profiling in Research Models
Investigation of Enzymatic Activities and Metabolic Fluxes in Cell-Based Models
Cell-based models are fundamental for dissecting the intricate enzymatic pathways of the arachidonic acid cascade. Free arachidonic acid is metabolized by three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, which produce a vast array of bioactive oxylipins. nih.govkegg.jp LC-MS/MS profiling allows for the simultaneous quantification of dozens of these metabolites, providing a comprehensive snapshot of pathway activities. nih.gov
By exposing cells to stimuli and monitoring the resulting changes in the oxylipin profile, researchers can infer the activity of specific enzymes. For example, in human macrophage models, LC-MS/MS has been used to demonstrate that M1-like macrophages show a higher abundance of cyclooxygenase-2 (COX-2) and its products, such as prostaglandins (B1171923), particularly after stimulation with lipopolysaccharide (LPS). kegg.jp This targeted metabolomics approach is powerful because it monitors multiple products rather than a single metabolite, allowing the up- or down-regulation of distinct pathways to be determined with greater certainty. uni-goettingen.de This detailed analysis of metabolic flux helps to elucidate the complex crosstalk between the different branches of the arachidonic acid cascade. uni-goettingen.de Furthermore, chiral LC-MS/MS methods can distinguish between enantiomers (R and S forms) of oxylipins, such as the various hydroxyeicosatetraenoic acids (HETEs), providing deeper insight into whether their formation is enzymatic (stereospecific) or non-enzymatic. frontiersin.orgresearchgate.net
Monitoring Oxylipin Profiles in Animal Models of Disease
Animal models are indispensable for studying the role of arachidonic acid oxylipins in the context of complex physiological and pathological processes. LC-MS profiling provides the sensitivity needed to detect the low (sub-nanomolar) concentrations of these signaling molecules in tissues and fluids. uni-goettingen.de
Oxylipins are key mediators in the initiation and resolution of inflammation. nih.gov LC-MS/MS platforms capable of measuring a comprehensive panel of oxylipins are widely applied in inflammation research. researchgate.net For instance, in a study of patients undergoing cardiac surgery, which induces a significant inflammatory response, plasma oxylipin profiles were analyzed before and 24 hours after the procedure. nih.gov The results showed altered levels of specific monohydroxy fatty acids, including 12-HETE, demonstrating the platform's ability to monitor shifts in these bioactive lipid mediators in a clinical setting of acute inflammation. nih.govresearchgate.net Animal models of inflammation have similarly utilized this technology to connect specific oxylipin profiles with disease mechanisms, as these lipid mediators are known to be involved in regulating intestinal innate immunity and inflammation. frontiersin.orgmdpi.com
LC-MS-based oxylipin profiling has been instrumental in understanding the pathophysiology of organ-specific injuries.
Brain Hemorrhage: In a mouse model of intracerebral hemorrhage (ICH), LC-MS was used to perform a comprehensive quantification of the oxylipin profile in brain tissue surrounding the hematoma. nih.gov The study found that nearly half of the 58 quantifiable oxylipins were derived from arachidonic acid. nih.gov Following ICH, there was a significant increase in 17 oxylipins, the majority of which (10 out of 17) were AA metabolites. nih.gov The profile of these lipids shifted over the first three days, with many reaching a peak on the first day, indicating a dynamic regulation of the enzymatic pathways in the acute phase of injury. nih.gov
Table 1: Upregulated Arachidonic Acid-Derived Oxylipins in a Mouse Model of Intracerebral Hemorrhage. nih.gov
| Oxylipin | Enzymatic Pathway | Peak Time Post-ICH |
|---|---|---|
| PGD2 | COX | 1 Day |
| PGE2 | COX | 1 Day |
| PGF2α | COX | 1 Day |
| PGJ2 | COX | 3 Days |
| 5-HETE | LOX | 1 Day |
| 5-oxo-ETE | LOX | 3 Days |
| 12-HETE | LOX | 1 Day |
| 15-HETE | LOX | 1 Day |
| 15-oxo-ETE | LOX | 3 Days |
| 20-HETE | CYP450 | 1 Day |
Renal Injury: The metabolism of arachidonic acid plays a significant role in the pathogenesis of kidney disease. nih.gov Studies in animal models have linked specific oxylipins to kidney damage. For example, in a rat model of gentamicin-induced acute kidney injury (AKI), enhanced expression of 12-lipoxygenase and production of its metabolite 12-HETE were correlated with the injury. nih.gov In a mouse model of radiation-induced injury, LC-MS/MS analysis revealed a rapid and significant increase in arachidonic acid (C20:4) within kidney lipids just 5 minutes after irradiation, highlighting the kidney's acute sensitivity and lipid response to this type of stress. uni-goettingen.de
LC-MS profiling of arachidonic acid oxylipins is a valuable tool for investigating metabolic diseases like obesity and type 2 diabetes. In a study using the db/db mouse model of type 2 diabetes, a targeted LC-MS/MS method profiled serum oxylipins. The research identified significant alterations in oxylipins derived from the cytochrome P450 (CYP) epoxygenase pathway, revealing correlations between metabolites of arachidonic acid and other fatty acids. This approach helped identify six potential oxylipin biomarkers that could explain the mechanisms of the disease and response to treatment. Similarly, a high-fat diet-induced obesity mouse model used LC-MS to profile metabolites, and the findings were confirmed in plasma from humans with diabetes, demonstrating the translational relevance of these models.
Table 2: Selected Arachidonic Acid-Derived Oxylipins Altered in a Type 2 Diabetes Mouse Model.
| Oxylipin | Enzymatic Pathway | Observed Change |
|---|---|---|
| 5,6-EET | CYP450 | Altered |
| 8,9-EET | CYP450 | Altered |
| 11,12-EET | CYP450 | Altered |
| 14,15-EET | CYP450 | Altered |
Study of Inter-Kingdom Signaling in Host-Microbe Systems (e.g., Fungal and Bacterial Interactions)
Oxylipins are ancient signaling molecules used not only within an organism but also for communication between different kingdoms of life. LC-MS is critical for identifying and quantifying these signals in complex host-microbe environments. Research has shown that pathogenic fungi and bacteria can hijack host arachidonic acid to produce their own oxylipins, which then modulate the host's immune response to favor the pathogen.
For example, pathogenic fungi like Candida albicans and Aspergillus fumigatus can utilize host-derived arachidonic acid to synthesize prostaglandins via COX-like enzymes. These fungal prostaglandins can enhance virulence and promote infection and colonization. Similarly, the bacterium Pseudomonas aeruginosa possesses a lipoxygenase (LoxA) that can convert arachidonic acid into 15-HETE, an oxylipin that can interfere with the host's own lipid signaling pathways and modulate bacterial invasion. This molecular mimicry, where pathogen-derived oxylipins resemble those of the host, represents a sophisticated mechanism of pathogenesis that can be investigated in detail using LC-MS profiling.
Exploration of Evolutionary Aspects of Oxylipin Pathways in Model Organisms (e.g., Mosses)
The moss Physcomitrium patens (formerly Physcomitrella patens) serves as an important non-vascular plant model for studying the evolution of land plant biology. nih.gov Mosses are phylogenetically positioned between algae and vascular plants and, interestingly, contain high levels of C20 polyunsaturated fatty acids, including arachidonic acid, which is less common in higher plants. This makes P. patens an attractive model for understanding the evolution of oxylipin biosynthesis.
Using a non-targeted LC-MS metabolomics approach, researchers have been able to reconstruct the metabolic pathways for oxylipins in P. patens, including those derived from arachidonic acid. nih.gov Studies have shown that upon wounding, a known trigger for oxylipin synthesis, the moss produces a complex array of these compounds. nih.gov Analysis of various knockout mutants has helped to delineate the specific enzymatic pathways involved. nih.gov While the well-known plant hormone jasmonic acid appears to be absent, its precursors like 12-oxo-phytodienoic acid (OPDA) are present, suggesting that the core of this signaling pathway predates the evolution of vascular plants. nih.gov Broader evolutionary analysis shows that the enzymes for the arachidonic acid cascade emerged at different times; for example, the 5-LOX pathway is conserved throughout Eukaryota, while the 15-LOX pathway is found only in amniotes. kegg.jp Studying the function and synthesis of arachidonic acid oxylipins in model organisms like P. patens with LC-MS provides crucial insights into the evolutionary origins and diversification of these vital signaling pathways. nih.govkegg.jp
Emerging Research Areas and Future Perspectives for Arachidonic Acid Oxylipin Lc Ms Studies
Discovery of Novel Oxylipin Species and Their Biological Functions
The family of oxylipins derived from arachidonic acid, collectively known as eicosanoids, is vast and continues to expand. wikipedia.orgnih.gov Advances in high-sensitivity LC-MS/MS are enabling the detection and quantification of previously unknown or low-abundance AA metabolites in various biological samples. nih.gov This has led to the discovery of novel derivatives with unique biological activities. For instance, recent lipidomics analyses have identified new profiles of metabolites and novel lipid derivatives with previously unknown biological functions in the plasma of patients with neurodegenerative diseases. nih.gov
Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are well-established mediators in processes like inflammation and cancer. nih.gov However, ongoing research is uncovering that the biological significance of AA metabolism extends far beyond these classical pathways. For example, endocannabinoids, which are esterified derivatives of arachidonic acid, have been identified as crucial signaling molecules that activate cannabinoid receptors. wikipedia.org Furthermore, non-enzymatically formed derivatives, such as isofurans, are being studied as markers of oxidative stress. wikipedia.org The continued application of sophisticated LC-MS methods is expected to reveal even more AA-derived oxylipins, providing deeper insights into their roles in health and disease.
Table 1: Examples of Recently Investigated Arachidonic Acid-Derived Oxylipins and their Functions
Unraveling Undiscovered Metabolic Routes and Enzyme Interactions
Arachidonic acid is metabolized primarily through three well-characterized enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. nih.govnih.gov These pathways produce a spectrum of bioactive mediators like prostanoids, leukotrienes, and epoxyeicosatrienoic acids (EETs). nih.govnih.gov However, LC-MS-based lipidomics is beginning to shed light on the intricacies and potential crosstalk between these routes, as well as uncovering novel metabolic conversions.
The complexity of AA metabolism is vast, with numerous enzymes and resulting metabolites involved. researchgate.net For example, free AA is released from the cell membrane by phospholipase A2 (PLA2) and can then be processed by COX-1 and COX-2, various LOXs (e.g., 5-LOX, 12-LOX), and different CYP enzyme families (e.g., CYP2J and 2C). nih.govimpactfactor.org Recent research has focused on clarifying the precise steps and interactions within these pathways. For instance, studies are exploring how EETs, produced by CYP epoxygenases, are further metabolized by soluble epoxide hydrolase (sEH) into corresponding dihydroxyeicosatrienoic acids (DHETs), which may have opposing biological effects. nih.gov The inactivation of leukotriene B4 (LTB4) is another area of active investigation, involving ω-oxidation by CYP4F enzymes in different tissues. nih.gov Future LC-MS studies will be instrumental in mapping these complex networks, identifying novel enzymes, and understanding how their interactions regulate the balance of pro-inflammatory and anti-inflammatory signals.
Integration of LC-MS Data with Other Omics Technologies (e.g., Transcriptomics, Proteomics)
To gain a holistic understanding of the role of arachidonic acid oxylipins in complex biological systems, researchers are increasingly integrating LC-MS-based lipidomics data with other "omics" technologies, such as transcriptomics (gene expression) and proteomics (protein expression). umanitoba.ca This multi-omics approach provides a more comprehensive view by connecting changes in lipid mediator profiles with alterations in gene and protein expression that govern these metabolic pathways.
For example, an integrated analysis of oxylipin and transcriptomic data in a model of cardiotoxicity helped elucidate the suppression of anti-inflammatory oxylipins by identifying the dysregulation of a specific enzyme, secreted phospholipase A2. umanitoba.ca Similarly, in studies of astrocyte inflammation, oxylipin profiles were used alongside gene expression markers to characterize pro- and anti-inflammatory cellular phenotypes. researchgate.netnih.gov This approach revealed that classical pro-inflammatory adaptations involved the ω-6 PUFA and cyclooxygenase pathways, while alternative anti-inflammatory adaptations were linked to ω-3 PUFA and the lipoxygenase branch. nih.gov By combining these data layers, researchers can build more robust models of disease pathogenesis and identify key regulatory nodes that would be missed by a single omics approach alone. umanitoba.ca Future studies will likely see even greater integration, potentially including metabolomics and genomics, to create comprehensive systems biology models of AA metabolism. mdpi.com
Development of High-Throughput and Miniaturized LC-MS Platforms
The demand for analyzing large numbers of samples in clinical and epidemiological studies has driven the development of high-throughput LC-MS methods for oxylipin analysis. nih.gov These methods aim to reduce analysis time while maintaining sensitivity and comprehensive coverage of the oxylipin profile. One approach involves using ultra-high-performance liquid chromatography (UHPLC) which can significantly shorten run times. A developed UHPLC-MS assay allows for the quantification of 43 oxylipins and 5 precursor polyunsaturated fatty acids (PUFAs) in a single 15-minute run. nih.gov
In parallel, there is a growing need for methods that can analyze very small sample volumes, which is crucial for studies involving precious samples like those from pediatric patients or for micro-sampling techniques. This has led to the development of miniaturized LC-MS platforms. A recently established micro-flow LC-MS/MS method allows for the quantification of oxylipins in just 5 μL of human plasma, achieving excellent sensitivity with limits of quantification in the picomolar range. bohrium.com These technological advancements are making large-scale oxylipin profiling more feasible and accessible, enabling researchers to apply these powerful analytical tools to a wider range of biological questions and study designs. nih.govspectroscopyonline.com
Table 2: Advances in LC-MS Platform Development for Oxylipin Analysis
Functional Characterization of Oxylipin Receptors and Signaling Pathways
Oxylipins exert their diverse biological effects by acting as signaling molecules that bind to specific receptors, primarily G protein-coupled receptors (GPCRs) and nuclear receptors. mdpi.comnih.gov A major frontier in oxylipin research is the identification and functional characterization of these receptors and the downstream signaling cascades they initiate. Understanding these interactions is critical to deciphering the precise mechanisms by which individual oxylipins regulate cellular behavior.
Research has shown that oxylipins can trigger signaling through various mechanisms. In fungi, for example, oxylipins have been found to stimulate a burst in cyclic AMP (cAMP), a hallmark of G protein signaling, and specific GPCRs have been identified as essential for this response. mdpi.com In animal cells, oxylipins are known to mediate inflammatory responses through both plasma membrane and nuclear receptors. nih.govfrontiersin.org For example, some hydroxyeicosatetraenoic acids (HETEs) interact with peroxisome proliferator-activated receptor (PPAR)α and PPARβ. mdpi.com Furthermore, studies are exploring how different oxylipin pathways converge on intracellular organelles like mitochondria, implicating mitochondrial complex III as a signaling hub that responds to various oxylipins, leading to downstream reactive oxygen species (ROS) responses. frontiersin.org Future work using LC-MS to profile oxylipin production in combination with genetic and pharmacological tools will be essential for deorphanizing receptors and mapping their complex signaling networks.
Mechanistic Elucidation of Oxylipin Roles in Disease Pathogenesis in Preclinical Models
Preclinical models, particularly animal models of human diseases, are indispensable for elucidating the causal roles and underlying mechanisms of arachidonic acid oxylipins in pathogenesis. LC-MS analysis of tissues and biofluids from these models allows researchers to correlate specific oxylipin profiles with disease progression and to test the effects of therapeutic interventions that target AA metabolic pathways. mdpi.com
For instance, in a mouse model of alcoholic liver disease (ALD), quantitative oxylipin profiling revealed that a therapeutic intervention alleviated hepatic steatosis and injury by increasing the levels of certain protective oxylipins (e.g., 17-HETE, 15-HEPE) and reducing pro-inflammatory ones (e.g., PGE2). nih.gov This effect was linked to the activation of the AMPK/ACC/CPT1A pathway, demonstrating a clear mechanistic link between oxylipin modulation and a therapeutic outcome. nih.gov Similarly, studies using various transgenic mouse models (e.g., sEH knockout or CYP2J2 overexpressing mice) have been crucial for understanding the role of specific oxylipins in cardiovascular function, such as regulating vascular response and coronary hyperemia. nih.gov These preclinical studies provide vital mechanistic insights that can guide the development of new biomarkers and therapeutic strategies for a wide range of inflammatory-related diseases. nih.govmdpi.comnih.gov
Table 3: Findings from Preclinical Models on the Role of Arachidonic Acid Oxylipins
Q & A
Q. What are the critical steps in sample preparation for reliable quantification of arachidonic acid oxylipins using LC-MS?
Answer:
- Key Steps :
- Sample Collection : Use anticoagulants (e.g., EDTA) to prevent ex vivo oxidation of arachidonic acid .
- Metabolite Extraction : Employ liquid-liquid extraction with organic solvents (e.g., methanol, acetonitrile) to isolate oxylipins while minimizing matrix interference .
- Saponification : Hydrolyze esterified lipids to release free oxylipins, ensuring comprehensive detection .
- Internal Standards : Spike deuterated analogs (e.g., C16:0-d4, C18:0-d5) to correct for recovery variability and ionization efficiency .
- Validation : Cross-validate with GC-FID or established oxylipin metabolomics methods to ensure accuracy .
Q. How should LC-MS parameters be optimized for resolving isobaric arachidonic acid derivatives?
Answer:
- Chromatography : Use UHPLC with sub-2 µm particle columns (e.g., C18) for high-resolution separation. Gradient elution (e.g., 15–20 min) with water/acetonitrile + 0.1% acetic acid improves peak shape .
- Mass Spectrometry :
- Ionization : Negative electrospray ionization (ESI(−)) is preferred for oxylipins due to carboxylate group stability .
- Resolution : High-resolution instruments (e.g., Q-TOF) distinguish isobaric species (e.g., 20-HETE vs. 5-HETE) via exact mass .
- MRM Transitions : Pre-optimized transitions (e.g., m/z 319→115 for 20-HETE) enhance sensitivity in triple quadrupole systems .
Q. What quality control (QC) measures are essential for oxylipin LC-MS workflows?
Answer:
- System Suitability : Include a tuning standard (e.g., Lipoxin MaxSpec® mixture) to verify retention times and ion ratios .
- Batch Correction : Use pooled QC samples to monitor instrument drift and normalize inter-batch variability .
- Data Reporting : Provide raw data, calibration curves, and CVs for each analyte to ensure reproducibility .
Q. How can researchers validate the biological relevance of detected oxylipin profiles?
Answer:
- Pathway Analysis : Map quantified oxylipins to enzymatic pathways (e.g., COX, LOX, CYP450) using tools like KEGG or MetaCyc .
- Statistical Correlation : Apply multivariate analysis (e.g., PCA, heatmaps) to link oxylipin changes to phenotypic outcomes (e.g., inflammation, cardiovascular risk) .
- Functional Assays : Combine with proteomics (e.g., COX-2 quantification) to confirm enzyme activity .
Q. What are the advantages of targeted vs. untargeted LC-MS approaches for oxylipin analysis?
Answer:
- Targeted : Higher sensitivity and specificity for low-abundance oxylipins (e.g., EETs, HETEs) via pre-defined MRM transitions .
- Untargeted : Broader coverage for hypothesis generation but requires post-acquisition annotation (e.g., spectral libraries) .
- Hybrid Approach : Use semi-targeted metabolomics to balance coverage and quantitation .
Advanced Research Questions
Q. How can positional isomers of oxylipins (e.g., 8,9-EET vs. 11,12-EET) be resolved analytically?
Answer:
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak®) with cellulose-based phases to separate enantiomers .
- NMR Validation : Confirm configurations (cis/trans) via ¹H-NMR in deuterated solvents (e.g., CDCl₃) .
- Derivatization : Enhance resolution by converting oxylipins to methyl esters or pentafluorobenzyl derivatives .
Q. What strategies mitigate matrix effects in complex biological samples (e.g., plasma, liver tissue)?
Answer:
- Dilution : Reduce matrix interference by diluting extracts in organic solvents (e.g., isopropanol) .
- Matrix-Matched Calibration : Prepare standards in the same biological matrix to account for suppression/enhancement .
- Post-Column Infusion : Monitor ion suppression in real-time to adjust extraction protocols .
Q. How should researchers address discrepancies in oxylipin levels across studies (e.g., conflicting 20-HETE concentrations)?
Answer:
- Standardization : Adopt consensus protocols (e.g., sample collection timing, fasting status) to minimize pre-analytical variability .
- Cross-Platform Validation : Compare results across LC-MS, GC-FID, and ELISA to identify platform-specific biases .
- Meta-Analysis : Pool datasets with harmonized normalization (e.g., internal standard ratios) to resolve biological vs. technical variance .
Q. What computational tools integrate oxylipin data with multi-omics datasets (e.g., transcriptomics, lipidomics)?
Answer:
- Workflow Integration : Use platforms like XCMS Online or MetaboAnalyst for joint pathway enrichment analysis .
- Network Modeling : Apply weighted gene co-expression networks (WGCNA) to link oxylipins to gene clusters (e.g., CYP4 family enzymes) .
- Machine Learning : Train classifiers (e.g., random forests) to predict disease states from oxylipin signatures .
Q. How can non-enzymatic oxylipins (e.g., (±)11-HETE) be distinguished from enzymatically derived species?
Answer:
- Stable Isotope Tracing : Incubate samples with ¹³C-arachidonic acid to track enzymatic vs. auto-oxidation pathways .
- Kinetic Profiling : Time-course experiments identify enzymatic products (e.g., rapid EET formation vs. slow isoprostane accumulation) .
- Inhibitor Studies : Block specific enzymes (e.g., COX-2 with celecoxib) to isolate non-enzymatic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
